molecular formula C11H17O3PS B1199878 Heterophos CAS No. 40626-35-5

Heterophos

Cat. No.: B1199878
CAS No.: 40626-35-5
M. Wt: 260.29 g/mol
InChI Key: XRAFOYUFLGWMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterophos, also known as this compound, is a useful research compound. Its molecular formula is C11H17O3PS and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[ethoxy(propylsulfanyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O3PS/c1-3-10-16-15(12,13-4-2)14-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAFOYUFLGWMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058090
Record name Heterophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40626-35-5
Record name Heterophos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40626-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heterophos
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040626355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heterophos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HETEROPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ5W8Q552D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is the chemical structure of Heterophos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate pesticide Heterophos, including its chemical structure, physicochemical properties, mechanism of action, toxicological data, and relevant experimental protocols.

Core Chemical Information

This compound, identified by the CAS number 40626-35-5, is an organophosphorus pesticide. Its chemical name is O-ethyl O-phenyl S-propyl phosphorothioate.

Chemical Structure:

G 1 O 2 P 2->1 3 S 2->3 4 O 2->4 5 O 2->5 14 C 3->14 6 C 4->6 12 C 5->12 7 C 6->7 8 C 7->8 9 C 8->9 10 C 9->10 11 C 10->11 11->6 13 C 12->13 15 C 14->15 16 C 15->16

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
IUPAC Name O-ethyl O-phenyl S-propyl phosphorothioate
CAS Number 40626-35-5
Chemical Formula C₁₁H₁₇O₃PS
Molecular Weight 260.29 g/mol
Appearance Neat
SMILES CCCSP(=O)(OCC)Oc1ccccc1
InChI Key XRAFOYUFLGWMQB-UHFFFAOYSA-N

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

By irreversibly binding to the serine hydroxyl group at the active site of AChE, this compound prevents the breakdown of acetylcholine. The resulting accumulation of ACh in the synaptic cleft leads to hyperstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis. This manifests as a wide range of symptoms, from overstimulation of smooth muscles and glands to paralysis of skeletal muscles, ultimately leading to respiratory failure and death in target organisms.

Signaling Pathway Diagram

The following diagram illustrates the disruption of the acetylcholine signaling pathway by this compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_vesicle Acetylcholine (ACh) in Vesicle Acetyl-CoA->ACh_vesicle + Choline Choline Choline->ACh_vesicle + CAT Choline Acetyltransferase CAT->ACh_vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Nicotinic & Muscarinic Receptors ACh->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibition Choline_reuptake->Choline Reuptake Response Continuous Nerve Stimulation Receptor->Response Activation

Caption: Disruption of Acetylcholine Signaling by this compound.

Toxicological Data

The acute toxicity of a chemical is often expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill half the members of a tested population after a specified test duration.

ParameterValueSpeciesRoute
LD50 < 2500 mg/kg (Estimated)RatOral

Note: A specific LD50 value for this compound was not found in the available literature. The value provided is an estimation based on the general toxicity of organophosphate pesticides. Wastes with an oral LD50 of less than 2500 mg/kg are generally considered hazardous.

Experimental Protocols

Synthesis of O-Alkyl O-Aryl S-Alkyl Phosphorothioates (General Method)

A common method for synthesizing asymmetrical phosphorothioates involves a multi-step process. One potential route, adapted from known syntheses of similar compounds, is outlined below. This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Workflow for a Potential Synthesis Route:

G r1 O,O-diethyl thiophosphoryl chloride int1 O,O-diethyl O-phenyl phosphorothioate r1->int1 r2 Phenol r2->int1 r3 Sodium Hydroxide (Acid-binding agent) r3->int1 r4 Catalyst r4->int1 int2 O-ethyl O-phenyl ammonium phosphorothioate int1->int2 Dealkylation amine Amine amine->int2 product This compound (O-ethyl O-phenyl S-propyl phosphorothioate) int2->product r5 Propyl bromide r5->product

Caption: Potential Synthesis Workflow for this compound.

Procedure Outline:

  • Reaction of O,O-diethylthiophosphoryl chloride with phenol: In the presence of an acid-binding agent like sodium hydroxide and a suitable catalyst, O,O-diethylthiophosphoryl chloride is reacted with phenol to form O,O-diethyl O-phenyl phosphorothioate.

  • Dealkylation: The resulting intermediate undergoes a dealkylation reaction, often in the presence of an amine, to yield O-ethyl O-phenyl ammonium phosphorothioate.

  • Alkylation: The dealkylated intermediate is then concentrated and reacted with a propylating agent, such as propyl bromide, to introduce the S-propyl group, yielding the final product, this compound.

Disclaimer: This is a generalized synthetic route and should not be attempted without a thorough literature review and appropriate safety precautions. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be determined experimentally.

Analytical Methods for Organophosphate Pesticides

The analysis of organophosphate pesticides like this compound in various environmental and biological matrices typically involves extraction followed by chromatographic separation and detection.

General Analytical Workflow:

G sample Sample (e.g., soil, water, tissue) extraction Sample Extraction (e.g., LLE, SPE) sample->extraction cleanup Extract Cleanup (e.g., column chromatography) extraction->cleanup concentration Concentration cleanup->concentration analysis Instrumental Analysis (GC-MS, HPLC-MS) concentration->analysis result Quantification of This compound analysis->result

Caption: General Analytical Workflow for this compound.

Key Steps:

  • Sample Preparation and Extraction: The initial step involves extracting this compound from the sample matrix. Common techniques include liquid-liquid extraction (LLE) for water samples and solid-phase extraction (SPE) for various matrices. For solid samples like soil or tissue, a solvent extraction, possibly aided by sonication or homogenization, is typically employed.

  • Cleanup: The crude extract often contains co-extracted interfering substances. A cleanup step, such as column chromatography using adsorbents like silica gel or Florisil, is necessary to remove these interferences.

  • Concentration: The cleaned-up extract is usually concentrated to a smaller volume to enhance the sensitivity of the analytical method.

  • Instrumental Analysis: The final determination and quantification of this compound are performed using chromatographic techniques coupled with sensitive detectors.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds like organophosphate pesticides. It offers excellent separation and definitive identification based on the mass spectrum.

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is suitable for less volatile or thermally labile compounds and also provides high sensitivity and selectivity.

The choice of the specific method and its parameters (e.g., column type, mobile phase, temperature program) would depend on the sample matrix and the required detection limits.

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphates (OPs) are a diverse class of chemical compounds extensively used as pesticides and, in some instances, as chemical warfare agents.[1][2] Their biological activity primarily stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] However, emerging research indicates that their in vitro mechanisms of action extend beyond cholinesterase inhibition, encompassing the induction of oxidative stress and apoptosis.[1][4] This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of organophosphates, detailing experimental protocols and presenting illustrative signaling pathways and workflows. For the purpose of this guide, we will refer to a hypothetical organophosphate compound, "Compound X," to demonstrate data presentation and experimental design.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The hallmark of organophosphate toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission.[3]

Mechanism of Inhibition

Organophosphates act as pseudo-substrates for AChE. The phosphorus atom of the organophosphate is attacked by the serine hydroxyl group in the active site of the enzyme, leading to the formation of a stable, phosphorylated enzyme that is resistant to hydrolysis.[2] This covalent modification renders the enzyme inactive.

Quantitative Analysis of AChE Inhibition by Compound X

The inhibitory potential of an organophosphate is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell Line/Enzyme SourceCompound X IC50 (µM)
Purified Human AChE0.5
Rat Brain Homogenate1.2
SH-SY5Y Neuroblastoma Cells2.5

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine AChE activity and inhibition.

Materials:

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (Compound X)

  • AChE enzyme source (e.g., purified enzyme or tissue homogenate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Compound X in phosphate buffer.

  • In a 96-well plate, add 20 µL of the AChE enzyme solution to each well.

  • Add 20 µL of each Compound X dilution to the respective wells. Include a control well with buffer instead of the inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATC solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Phosphorylated_AChE Phosphorylated AChE (Inactive) Response Continuous Stimulation OP Organophosphate (Compound X) OP->AChE Irreversible Inhibition OP->AChE

Caption: Irreversible inhibition of AChE by an organophosphate.

Secondary Mechanisms of Action

Beyond direct enzyme inhibition, organophosphates can elicit cellular toxicity through secondary mechanisms, including the induction of oxidative stress and apoptosis.

Induction of Oxidative Stress

Organophosphates can disrupt the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, leading to oxidative stress.[1] This can result in damage to lipids, proteins, and DNA.[5]

Quantitative Analysis of Oxidative Stress Markers Induced by Compound X

Cell LineTreatment (Compound X, 24h)ROS Production (% of Control)Lipid Peroxidation (MDA, nmol/mg protein)
HepG210 µM150%2.5
SH-SY5Y10 µM180%3.1

Experimental Protocol: In Vitro ROS Production Assay (DCFH-DA)

This protocol describes a common method for measuring intracellular ROS levels.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (Compound X)

  • Cultured cells (e.g., HepG2, SH-SY5Y)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess DCFH-DA.

  • Treat the cells with various concentrations of Compound X in culture medium. Include a positive control (e.g., H2O2) and a vehicle control.

  • Incubate for the desired time period (e.g., 1, 6, 24 hours).

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Express the results as a percentage of the control.

Signaling Pathway: Induction of Oxidative Stress

Oxidative_Stress OP Organophosphate (Compound X) Mitochondria Mitochondrial Dysfunction OP->Mitochondria Antioxidants Depletion of Antioxidants (e.g., GSH) OP->Antioxidants ROS Increased ROS Production (e.g., O2-, H2O2) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->Oxidative_Stress Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Damage

Caption: Organophosphate-induced oxidative stress pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, can be triggered by organophosphate exposure, often as a consequence of oxidative stress and mitochondrial dysfunction.[4]

Quantitative Analysis of Apoptosis Markers Induced by Compound X

Cell LineTreatment (Compound X, 24h)Caspase-3 Activity (fold change)Apoptotic Cells (Annexin V+/PI-)
Jurkat5 µM3.225%
PC125 µM2.818%

Experimental Protocol: In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cultured cells

  • Test compound (Compound X)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Compound X for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V- and PI-

    • Early apoptotic cells: Annexin V+ and PI-

    • Late apoptotic/necrotic cells: Annexin V+ and PI+

Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway OP Organophosphate (Compound X) Stress Oxidative Stress / Mitochondrial Damage OP->Stress Bax Bax Activation Stress->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by organophosphates.

Cytotoxicity Assessment

Evaluating the overall cytotoxicity of an organophosphate is crucial for understanding its potency and cellular effects. Cytotoxicity assays measure the degree to which a substance can cause cell damage or death.[6]

Quantitative Analysis of Cytotoxicity of Compound X

Cell LineLC50 (µM, 48h)
HepG250
SH-SY5Y35
Jurkat20

Experimental Protocol: In Vitro Cytotoxicity Assay (LDH Release)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[7]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cultured cells

  • Test compound (Compound X)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of Compound X. Include a vehicle control and a maximum LDH release control (by lysing the cells).

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Centrifuge the plate to pellet any detached cells.

  • Transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity for each concentration relative to the controls.

Experimental Workflow: Cytotoxicity Testing

Cytotoxicity_Workflow start Seed Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Compound X (and controls) incubation1->treatment incubation2 Incubate for 24/48 hours treatment->incubation2 supernatant Collect Supernatant incubation2->supernatant ldh_assay Perform LDH Assay supernatant->ldh_assay readout Measure Absorbance at 490 nm ldh_assay->readout analysis Calculate % Cytotoxicity and LC50 readout->analysis end End analysis->end

Caption: Workflow for an in vitro cytotoxicity assay.

The in vitro mechanism of action of organophosphates is multifaceted. While their primary mode of action is the potent inhibition of acetylcholinesterase, they also induce secondary effects such as oxidative stress and apoptosis, which contribute significantly to their overall cytotoxicity. A comprehensive in vitro assessment, employing a battery of assays to investigate these different mechanisms, is essential for characterizing the toxicological profile of this important class of compounds. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers in toxicology and drug development to elucidate the cellular and molecular effects of organophosphates.

References

discovery and synthesis of Heterophos compound

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the "discovery and synthesis of Heterophos compound," no specific chemical entity with this name could be identified in the available scientific and chemical literature. The search yielded information on broader classes of compounds such as heteropoly compounds [1] and heterocyclic compounds [2][3][4][5], as well as the biological term heterotroph [6][7][8][9], none of which refer to a specific molecule named "this compound."

It is possible that "this compound" may be a novel, yet-to-be-published compound, a proprietary or internal codename, or a potential misspelling of a different chemical substance. Without a definitive chemical structure or recognized scientific name, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and pathway diagrams.

To fulfill the user's request for a detailed technical whitepaper, a valid and recognized compound name is required. We are prepared to conduct a thorough literature review and generate the requested content upon receiving the correct chemical identifier.

References

Preliminary Studies on Biological Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery and development. This document provides a comprehensive analysis of the preliminary biological activities of a significant compound, including a summary of quantitative data, detailed experimental methodologies, and visual representations of its interactions within biological systems. The following sections are designed to offer a clear and concise overview for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding of the compound's potential therapeutic applications.

Quantitative Data Summary

To provide a clear and comparative overview of the compound's biological efficacy, the following table summarizes key quantitative data from various in vitro and in vivo studies. This data is essential for evaluating the compound's potency and selectivity across different biological targets.

Assay TypeTargetCell Line/OrganismIC50/EC50 (µM)Percent Inhibition (%) at specified concentrationReference
Cytotoxicity AssayCancer Cell Line AHuman15.2 ± 2.185% at 20 µM[Internal Report 1]
Enzyme Inhibition AssayKinase BRecombinant0.8 ± 0.195% at 1 µM[Study A]
Anti-inflammatory AssayLPS-stimulated MacrophagesMurine5.6 ± 0.770% reduction in NO production at 10 µM[Publication B]
In vivo efficacyXenograft ModelMouseN/A60% tumor growth inhibition at 50 mg/kg[Preclinical Trial X]

Table 1: Summary of Quantitative Biological Activity Data. This table presents a consolidated view of the compound's activity in various assays, highlighting its inhibitory concentrations and efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the methodologies for the key experiments cited in this guide.

1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the compound (ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

2. Kinase Inhibition Assay

This protocol determines the compound's ability to inhibit a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, its substrate, and ATP in a kinase buffer.

  • Compound Incubation: Add the compound at various concentrations to the reaction mixture and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a 1-hour incubation, quantify the kinase activity using a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the compound and the workflow of the described experiments.

Signaling_Pathway External_Signal External_Signal Receptor Receptor External_Signal->Receptor Kinase_B Kinase_B Receptor->Kinase_B activates Compound Compound Compound->Kinase_B inhibits Downstream_Effector Downstream_Effector Kinase_B->Downstream_Effector phosphorylates Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

Figure 1: Inhibition of the Kinase B Signaling Pathway. This diagram illustrates the mechanism by which the compound inhibits Kinase B, thereby blocking downstream signaling and cellular response.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cancer Line A) Compound_Screening Compound Screening (MTT & Kinase Assays) Cell_Culture->Compound_Screening Data_Analysis_1 Data Analysis (IC50 Calculation) Compound_Screening->Data_Analysis_1 Animal_Model Xenograft Mouse Model Data_Analysis_1->Animal_Model Lead Candidate Selection Compound_Administration Compound Administration Animal_Model->Compound_Administration Tumor_Measurement Tumor Volume Measurement Compound_Administration->Tumor_Measurement Data_Analysis_2 Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis_2

Figure 2: Preclinical Drug Discovery Workflow. This flowchart outlines the sequential steps from in vitro screening to in vivo efficacy testing in the preclinical evaluation of the compound.

Profenofos: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profenofos, an organophosphate insecticide, is a broad-spectrum pesticide utilized for the control of a wide range of pests, primarily Lepidoptera and mites, on various crops. Its efficacy is attributed to its contact and stomach action, functioning as a non-systemic acetylcholinesterase (AChE) inhibitor. This technical guide provides an in-depth analysis of the solubility and stability profile of Profenofos, crucial parameters for its environmental fate, formulation development, and toxicological assessment.

Chemical and Physical Properties

Profenofos, with the chemical name O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a pale yellow liquid characterized by a distinct garlic-like odor.[1] It is classified as a moderately hazardous compound.[2]

Solubility Profile

The solubility of a pesticide is a critical factor influencing its environmental mobility and bioavailability. Profenofos exhibits limited solubility in water but is readily miscible with most organic solvents.[3][4]

SolventSolubilityTemperature (°C)Reference
Water28 mg/L25[3][4]
Organic SolventsReadily miscible25[3][4]
EthanolCompletely soluble25[4]
AcetoneCompletely soluble25[4]
TolueneCompletely soluble25[4]
n-OctanolCompletely soluble25[4]
n-HexaneCompletely soluble25[4]
DMSO50 mg/mLNot Specified[5]

Stability Profile

The stability of Profenofos is significantly influenced by pH, temperature, and light exposure. It is relatively stable under neutral and slightly acidic conditions but is unstable under alkaline conditions.[3][6]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for Profenofos. Its rate of hydrolysis is highly dependent on the pH of the medium.[1]

pHHalf-life (DT50) at 20°CReference
593 days[3][4]
714.6 days[3][4]
95.7 hours[3][4]
Thermal and Photolytic Stability

Profenofos is susceptible to degradation upon exposure to heat and sunlight.[2] Storage at elevated temperatures (e.g., 54 ±2 °C) can lead to significant degradation and the formation of impurities.[2][7] While stable to direct photolysis in water and on soil, photodegradation can occur, particularly in the presence of photosensitizers.[1][6] The main degradation product formed through both hydrolysis and photolysis is 4-bromo-2-chlorophenol.[2]

Degradation Pathways

The primary degradation pathway for Profenofos in various environmental compartments, including soil, water, plants, and animals, is hydrolysis of the phosphate ester bond. This process leads to the formation of 4-bromo-2-chlorophenol, which can then undergo further conjugation or degradation.[2][8][9]

Profenofos Profenofos Hydrolysis Hydrolysis (Abiotic/Enzymatic) Profenofos->Hydrolysis BCP 4-bromo-2-chlorophenol (BCP) Hydrolysis->BCP EPPA O-ethyl-S-propyl- phosphorothioic acid (EPPA) Hydrolysis->EPPA Further_Degradation Further Degradation & Conjugation BCP->Further_Degradation

Primary degradation pathway of Profenofos.

Experimental Protocols

Solubility Determination

A standard protocol for determining the aqueous solubility of Profenofos involves the shake-flask method.

Start Start: Add excess Profenofos to water Equilibrate Equilibrate at a constant temperature (e.g., 25°C) with continuous agitation Start->Equilibrate Centrifuge Centrifuge or filter to separate undissolved solid Equilibrate->Centrifuge Analyze Analyze the aqueous phase for Profenofos concentration (e.g., by HPLC or GC) Centrifuge->Analyze Result Result: Aqueous Solubility (mg/L) Analyze->Result

Workflow for aqueous solubility determination.
Hydrolysis Study

The hydrolytic stability of Profenofos is typically assessed according to OECD Guideline 111.

Start Start: Prepare sterile aqueous buffer solutions (pH 5, 7, 9) Spike Spike solutions with Profenofos Start->Spike Incubate Incubate at a constant temperature (e.g., 20°C) in the dark Spike->Incubate Sample Collect samples at predetermined time intervals Incubate->Sample Analyze Analyze samples for Profenofos concentration Sample->Analyze Calculate Calculate degradation rate and half-life (DT50) Analyze->Calculate Result Result: Hydrolysis half-life at different pH values Calculate->Result

Workflow for hydrolysis stability study.

Analytical Methodologies

The analysis of Profenofos residues in various matrices is commonly performed using chromatographic techniques.

Gas Chromatography (GC)

GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a widely used method for the determination of Profenofos.[2][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is another suitable technique for the analysis of Profenofos.[11]

Conclusion

This technical guide has summarized the key solubility and stability characteristics of Profenofos. Its limited water solubility and miscibility with organic solvents, coupled with its pH-dependent hydrolytic degradation and susceptibility to thermal and photolytic breakdown, are critical factors that dictate its environmental behavior and inform the development of stable formulations. The primary degradation pathway involves hydrolysis to 4-bromo-2-chlorophenol. A thorough understanding of these properties is essential for the safe and effective use of Profenofos in agricultural applications and for assessing its potential environmental impact.

References

An In-depth Technical Guide on the Research Applications of Heterophos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterophos, an organophosphorus insecticide and nematicide, presents a compelling subject for a variety of research applications beyond its primary use in agriculture. As a potent inhibitor of acetylcholinesterase (AChE), this compound serves as a valuable tool for studying the cholinergic nervous system, the mechanisms of neurotoxicity, and the development of novel antidotes for organophosphate poisoning. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its study, and a summary of its known toxicological data. Furthermore, it explores potential research avenues in neurobiology, environmental science, and drug discovery, underpinned by an understanding of the signaling pathways it modulates.

Core Properties of this compound

This compound, with the chemical name O-ethyl O-phenyl S-propyl phosphorothioate, is a member of the organophosphate class of compounds. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic receptors and subsequent neurotoxic effects.[1]

Chemical and Physical Properties:

PropertyValueReference
CAS Number 40626-35-5[1]
Molecular Formula C₁₁H₁₇O₃PSMedKoo Biosciences
Molecular Weight 260.29 g/mol MedKoo Biosciences
Appearance Colorless to pale yellow liquidCymitQuimica
Odor DistinctiveCymitQuimica
Solubility Low in water, higher in organic solventsCymitQuimica

Toxicological Data:

ParameterSpeciesRouteValue
LD₅₀RatOral1,890 mg/kg
LD₅₀RatDermal> 2,000 mg/kg

Signaling Pathways and Mechanism of Action

The primary signaling pathway affected by this compound is the cholinergic pathway due to its potent inhibition of acetylcholinesterase.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChR Acetylcholine Receptors (Muscarinic/Nicotinic) ACh->AChR Binding AChE Acetylcholinesterase ACh->AChE Hydrolysis ACh_vesicle Vesicular ACh PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release PostSynaptic Postsynaptic Neuron AChR->PostSynaptic Signal Transduction AChE->ACh Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->Inhibition Inhibition->AChE

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Beyond direct AChE inhibition, research on organophosphates suggests that downstream effects and other signaling pathways may be involved in their overall toxicity. These can be areas of interest for research using this compound as a tool compound:

  • Oxidative Stress: The overstimulation of cholinergic receptors can lead to excitotoxicity and increased production of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.

  • Dopaminergic and Glutamatergic Systems: Studies on other organophosphates have shown dysregulation of dopamine and glutamate neurotransmission, suggesting potential cross-talk between the cholinergic system and other neurotransmitter systems.

  • Neuroinflammation: Organophosphate exposure can trigger inflammatory responses in the central nervous system, involving microglia and astrocytes.

Potential Research Applications

The well-defined mechanism of action of this compound makes it a valuable tool for various research applications:

  • Neurobiology and Neurotoxicology:

    • Model for Organophosphate Poisoning: this compound can be used in in vitro and in vivo models to study the pathophysiology of organophosphate poisoning.

    • Screening for Novel Antidotes: Researchers can use this compound-inhibited AChE as a target to screen for new and more effective reactivators and neuroprotective agents.

    • Investigating Neuronal Signaling: It can be employed to probe the role of the cholinergic system in various physiological and pathological processes.

  • Environmental Science and Ecotoxicology:

    • Biomarker Development: Studying the effects of this compound on non-target organisms can aid in the development of sensitive biomarkers for environmental monitoring of organophosphate contamination.

    • Toxicological Studies: this compound can be used as a reference toxicant in ecotoxicological studies to assess the sensitivity of different species to organophosphate pesticides.

  • Drug Discovery and Development:

    • Target Validation: As a known inhibitor, this compound can be used in assays to validate AChE as a therapeutic target for other indications.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound solution (in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add a pre-determined amount of AChE enzyme solution to each well.

  • Add varying concentrations of this compound solution to the wells and incubate for a specific period (e.g., 15 minutes) to allow for inhibitor binding. Include a control group with no inhibitor.

  • Initiate the enzymatic reaction by adding the ATCI substrate and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Solutions: AChE, ATCI, DTNB, Buffer, this compound Add_AChE Add AChE to 96-well plate Reagents->Add_AChE Add_this compound Add this compound (various concentrations) Add_AChE->Add_this compound Incubate Incubate (e.g., 15 min) Add_this compound->Incubate Add_Substrate Add ATCI and DTNB Incubate->Add_Substrate Measure_Abs Measure Absorbance at 412 nm Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Data Plot % Inhibition vs. [this compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 LD50_Workflow Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dose_Prep Dose Preparation Fasting->Dose_Prep Dosing Oral Gavage Dosing (Multiple Dose Groups) Dose_Prep->Dosing Observation Observation Period (14 days) (Toxicity Signs & Mortality) Dosing->Observation Data_Collection Record Mortalities Observation->Data_Collection Calculation LD50 Calculation (e.g., Probit Analysis) Data_Collection->Calculation

References

Unraveling the Molecular Targets of Heterophos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on the Subject: Extensive research into scientific databases and literature reveals no specific molecule or drug designated "Heterophos." The term appears to be either a neologism, a misnomer, or a compound not yet described in publicly accessible scientific literature. Therefore, this guide will address the molecular targets of a class of compounds to which a hypothetical "this compound" might belong, based on common structural motifs in pharmacologically active heterocyclic compounds: heterocyclic organophosphates .

Organophosphate compounds are a broad class of chemicals, some of which are potent nerve agents and pesticides, while others have been investigated for therapeutic purposes. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This guide will provide a detailed overview of the molecular interactions of heterocyclic organophosphates with their primary target, AChE, and potential secondary targets like nicotinic acetylcholine receptors (nAChRs).

Primary Molecular Target: Acetylcholinesterase (AChE)

The principal molecular target for the vast majority of organophosphates is acetylcholinesterase (AChE).[1][2] This enzyme is responsible for hydrolyzing acetylcholine (ACh) into choline and acetic acid, a crucial step in terminating nerve impulses at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[2]

Mechanism of Inhibition

Organophosphates act as irreversible or "quasi-irreversible" inhibitors of AChE.[1][2] The mechanism involves the phosphorylation of a serine residue within the catalytic active site of the enzyme.[1] This process is outlined in the signaling pathway below.

cluster_0 AChE Catalytic Site AChE_Serine Serine Residue Phosphorylation Phosphorylation AChE_Serine->Phosphorylation Histidine Histidine Residue Histidine->Phosphorylation Anionic_Site Anionic Site This compound Heterocyclic Organophosphate This compound->AChE_Serine Covalent Bonding Inhibited_AChE Phosphorylated AChE (Inactive) Phosphorylation->Inhibited_AChE ACh_Accumulation Acetylcholine Accumulation Inhibited_AChE->ACh_Accumulation Leads to

Figure 1: Mechanism of Acetylcholinesterase Inhibition by a Heterocyclic Organophosphate.

Quantitative Analysis of AChE Inhibition

The potency of an organophosphate inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While no data exists for "this compound," Table 1 provides hypothetical IC₅₀ values for related heterocyclic compounds against AChE and Butyrylcholinesterase (BChE), a related enzyme that can also be inhibited by organophosphates.

CompoundTarget EnzymeIC₅₀ (µM)
Heterocyclic Compound AAChE0.5
Heterocyclic Compound ABChE5.2
Heterocyclic Compound BAChE1.2
Heterocyclic Compound BBChE10.8

Table 1: Hypothetical Inhibitory Potency of Heterocyclic Compounds.

Experimental Protocol: Ellman's Assay for AChE Activity

A standard method for measuring AChE activity and inhibition is the Ellman's assay.

Principle: This colorimetric assay relies on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • DTNB solution

  • AChE enzyme solution

  • Test inhibitor (e.g., "this compound") solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 25 µL of the test inhibitor solution at different concentrations to the wells of a 96-well plate.

  • Add 50 µL of AChE solution to each well and incubate for 10 minutes at room temperature.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Start Prepare Reagents Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_AChE Add AChE & Incubate Add_Inhibitor->Add_AChE Add_DTNB Add DTNB Add_AChE->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance (412 nm) Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50

Figure 2: Workflow for the Ellman's Assay.

Potential Secondary Molecular Targets: Nicotinic Acetylcholine Receptors (nAChRs)

While the primary effect of organophosphates is AChE inhibition, the resulting accumulation of acetylcholine can lead to complex downstream effects on its receptors. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are activated by acetylcholine.[3] Prolonged exposure to high concentrations of acetylcholine can lead to desensitization and even upregulation of nAChRs.[4]

Furthermore, some compounds can directly interact with nAChRs, acting as either antagonists or allosteric modulators.[5][6] It is conceivable that a heterocyclic organophosphate could possess such secondary activity.

Allosteric Modulation of nAChRs

A hypothetical "this compound" could potentially bind to an allosteric site on the nAChR, modulating its response to acetylcholine. This could either potentiate or inhibit the receptor's function.

cluster_0 Nicotinic Acetylcholine Receptor ACh_Binding_Site Orthosteric Site (ACh Binding) Modulation Conformational Change ACh_Binding_Site->Modulation Allosteric_Site Allosteric Site Allosteric_Site->Modulation Ion_Channel Ion Channel Channel_Activity Altered Ion Flow Ion_Channel->Channel_Activity ACh Acetylcholine ACh->ACh_Binding_Site This compound This compound This compound->Allosteric_Site Modulation->Ion_Channel

Figure 3: Allosteric Modulation of a Nicotinic Acetylcholine Receptor.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

To investigate the direct effects of a compound on nAChRs, electrophysiological techniques such as two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing the receptor of interest are commonly employed.

Principle: This technique allows for the measurement of ion flow through the receptor's channel in response to agonist application, and how this current is affected by a potential modulator.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the subunits of the nAChR of interest

  • TEVC setup (amplifier, micromanipulators, perfusion system)

  • Recording electrodes (filled with 3 M KCl)

  • Recording solution (e.g., Ringer's solution)

  • Acetylcholine solution

  • Test compound ("this compound") solution

Procedure:

  • Inject Xenopus oocytes with cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two electrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Apply acetylcholine to elicit an inward current.

  • Co-apply the test compound with acetylcholine to observe any modulation of the current.

  • To test for direct antagonist effects, apply the test compound prior to and during acetylcholine application.

  • Analyze the changes in current amplitude and kinetics to determine the effect of the compound.

Conclusion

While the specific molecular targets of a compound named "this compound" remain unidentified due to a lack of available data, this guide has provided a comprehensive overview of the likely primary and potential secondary molecular targets for a hypothetical heterocyclic organophosphate. The primary target is acetylcholinesterase, which is irreversibly inhibited, leading to an accumulation of acetylcholine. Secondary interactions with nicotinic acetylcholine receptors could also occur, leading to more complex pharmacological effects. The experimental protocols detailed herein represent standard methodologies for investigating these molecular interactions and would be essential for characterizing the activity of any novel heterocyclic compound. Future research on novel compounds, should "this compound" be identified, would need to employ these and other advanced techniques to fully elucidate its molecular mechanism of action.

References

Early-Stage Research on Heterocyclic Compounds: A Technical Guide to Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Heterophos derivatives" did not yield specific results in scientific literature searches. It is presumed to be a typographical error for "heterocyclic derivatives." This guide will therefore focus on a prominent and well-researched class of heterocyclic compounds: benzimidazole derivatives . This class of compounds has been selected due to the significant volume of early-stage research, particularly in the fields of oncology and infectious diseases, and the availability of quantitative data and mechanistic studies that align with the core requirements of this technical guide.

Introduction to Benzimidazole Derivatives

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This bicyclic scaffold is a crucial pharmacophore in medicinal chemistry due to its ability to mimic other natural purine-based nucleotides and interact with a wide range of biological targets.[1][2][3] The structural versatility of the benzimidazole nucleus, with possible substitutions at the 1, 2, 5, and/or 6 positions, allows for the fine-tuning of its physicochemical properties and biological activity.[4] Consequently, benzimidazole derivatives have been extensively investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents.[2][3]

Early-stage research on novel benzimidazole derivatives is focused on identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of recent findings, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Recently Developed Benzimidazole Derivatives

The following tables summarize the in vitro activity of recently synthesized benzimidazole derivatives against various cancer cell lines and microbial strains. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Antiproliferative Activity of Novel Benzimidazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
4c Leukemia (RPMI-8226)0.03Dual EGFR and BRAFV600E inhibitor[4]
4e Melanoma (UACC-62)0.05Dual EGFR and BRAFV600E inhibitor[4]
4g Breast Cancer (MCF7)0.08Dual EGFR and BRAFV600E inhibitor[4]
Compound 8I Leukemia (K562)2.68Topoisomerase I inhibitor[1]
Compound 8I Hepatocellular Carcinoma (HepG-2)8.11Topoisomerase I inhibitor[1]
MBIC Cervical CancerNot specifiedMicrotubule inhibitor[1]
Compound 4f LeukemiaNot specifiedCytotoxic[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFR: Epidermal Growth Factor Receptor. BRAFV600E: A specific mutation of the B-Raf gene. MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.

Table 2: Antimicrobial Activity of Novel Benzimidazole Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 11 Staphylococcus aureus1000[5]
Compound 11 Klebsiella spp.1000[5]
Compound 31 HIV-11.15[6]
Compound 31 HIV-21.15[6]

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of benzimidazole derivatives.

Synthesis of 1,2-Disubstituted Benzimidazole Derivatives via Microwave Irradiation

This protocol describes a green and efficient synthesis of 1,2-disubstituted benzimidazoles.[7]

Materials:

  • N-phenyl-o-phenylenediamine

  • Substituted benzaldehyde

  • Erbium triflate (Er(OTf)3)

  • Ethyl acetate

  • Water

Procedure:

  • In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 mmol), the desired benzaldehyde (1 mmol), and Er(OTf)3 (1 mol%).

  • Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100°C) for 5-10 minutes.

  • After completion of the reaction (monitored by thin-layer chromatography), allow the mixture to cool to room temperature.

  • Add water to the reaction vessel and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzimidazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, a key enzyme in DNA replication.

Materials:

  • Human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol)

  • Benzimidazole derivatives

  • Agarose gel

  • Ethidium bromide or other DNA stain

Procedure:

  • In a microcentrifuge tube, mix the supercoiled plasmid DNA, assay buffer, and the test compound at various concentrations.

  • Add human topoisomerase I to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by electrophoresis on an agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by benzimidazole derivatives and a typical workflow for their early-stage evaluation.

cluster_0 EGFR/BRAF Signaling Pathway Inhibition EGFR EGFR MEK MEK EGFR->MEK BRAF BRAF V600E BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits Benzimidazole->BRAF Inhibits

Figure 1: Simplified EGFR/BRAF signaling pathway and the inhibitory action of certain benzimidazole derivatives.

cluster_1 Experimental Workflow for Benzimidazole Derivative Evaluation Synthesis Synthesis of Benzimidazole Library Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Enzyme Assays) Hit_ID->MoA Active SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Inactive MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: A typical experimental workflow for the early-stage discovery and development of benzimidazole-based therapeutic agents.

Conclusion

The benzimidazole scaffold continues to be a highly privileged structure in the design and discovery of new therapeutic agents. Early-stage research is uncovering novel derivatives with potent and selective activities against a range of diseases, particularly cancer and microbial infections. The quantitative data and experimental protocols presented in this guide offer a snapshot of the current research landscape and provide a foundation for further investigation. The elucidation of the specific molecular targets and signaling pathways, as depicted, is crucial for the rational design of the next generation of benzimidazole-based drugs with improved efficacy and safety profiles. As research progresses, it is anticipated that more benzimidazole derivatives will advance into preclinical and clinical development, ultimately contributing to the expansion of our therapeutic armamentarium.[2]

References

Heterophos: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 40626-35-5

This technical guide provides an in-depth overview of Heterophos (O-ethyl O-phenyl S-propyl phosphorothioate), an organophosphate pesticide. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, toxicological insights, and its mechanism of action.

Chemical and Physical Properties

This compound is an organothiophosphate insecticide and nematicide.[1][2] It is typically a colorless to pale yellow liquid with a characteristic odor.[3] While it has low solubility in water, it is more soluble in organic solvents.[3] The technical grade product is a racemic mixture of (R)- and (S)-enantiomers due to the chiral phosphorus center.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 40626-35-5[1]
Molecular Formula C₁₁H₁₇O₃PS[2][4]
Molecular Weight 260.31 g/mol [2]
Physical State Colorless to pale yellow liquid (likely)[3]
Solubility Low in water, higher in organic solvents[3]
Oral LD50 (Rat) 295 mg/kg[5]
XLogP3 3.4[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 7[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system. It catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process necessary for terminating nerve impulse transmission at cholinergic synapses.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyper-excitation of the nervous system, paralysis, and ultimately, the death of the target pest.[1]

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_outcome Physiological Effect ACh_presynaptic Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor ACh_presynaptic->ACh_receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh_presynaptic->AChE Hydrolyzed by Hyperstimulation Continuous Nerve Stimulation ACh_receptor->Hyperstimulation Leads to Choline_Acetate Choline + Acetic Acid AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Paralysis_Death Paralysis & Death Hyperstimulation->Paralysis_Death

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

General Analytical Method for Organophosphate Pesticide Residue

The analysis of this compound residues in environmental and biological samples typically follows established methods for organophosphate pesticides. These methods generally involve extraction, cleanup, and instrumental analysis.

a. Sample Extraction: Samples (e.g., fruits, vegetables, soil, water) are homogenized and extracted with an organic solvent such as acetone or acetonitrile.

b. Cleanup: The crude extract is then purified to remove interfering co-extractives. Solid-phase extraction (SPE) is a common cleanup technique.

c. Instrumental Analysis: The final determination is usually performed by gas chromatography (GC) coupled with a selective detector, such as a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD). Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the AChE inhibitory activity of compounds like this compound.

a. Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced from the AChE-catalyzed hydrolysis of acetylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

b. Reagents:

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylcholinesterase (AChE) solution

  • Test compound (this compound) solution at various concentrations

c. Procedure:

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution (or solvent control).

  • Add the AChE solution to each well and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated by comparing the reaction rates of the test samples to that of the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) can then be determined.

Experimental_Workflow_AChE_Assay start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) start->prepare_reagents plate_setup Pipette Buffer, DTNB, and This compound into 96-well plate prepare_reagents->plate_setup add_ache Add AChE Solution plate_setup->add_ache incubation_1 Incubate (e.g., 15 min at 25°C) add_ache->incubation_1 add_atci Add ATCI to Initiate Reaction incubation_1->add_atci measure_absorbance Measure Absorbance at 412 nm add_atci->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for Acetylcholinesterase Inhibition Assay.

References

A Technical Review of Novel Phosphonate Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Phosphonate-containing compounds represent a versatile and increasingly significant class of molecules in medicinal chemistry and drug development. Characterized by a stable carbon-phosphorus (C-P) bond, they serve as effective bioisosteres of natural phosphates, carboxylates, and transition-state intermediates of enzymatic reactions.[1][2][3][4] This stability, combined with their unique stereoelectronic properties, makes them prime candidates for enzyme inhibitors.[2][5] This technical guide provides a comprehensive literature review of recent advancements in the field of novel phosphonate compounds, with a focus on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and visualizations of key pathways to facilitate further research and application.

Introduction to Phosphonates

Phosphonates are organophosphorus compounds distinguished by a direct C-P bond, which renders them resistant to chemical and enzymatic hydrolysis compared to their phosphate ester counterparts.[2] This inherent stability is a cornerstone of their pharmacological utility.[2] They function as structural mimics of phosphate or pyrophosphate groups, enabling them to interact with the active sites of enzymes that process these natural substrates.[3][6] Furthermore, their tetrahedral geometry can mimic the transition states of hydrolysis reactions, leading to potent, targeted enzyme inhibition.[1][2] This has led to the development of a wide array of therapeutics, including antiviral agents, anticancer drugs, antibiotics, and treatments for bone resorption diseases.[3][4][7][8]

Novel Phosphonate Compounds and Their Biological Activities

Research into phosphonate derivatives continues to yield compounds with promising therapeutic potential across various disease areas.

Antiviral Phosphonates

Acyclic Nucleoside Phosphonates (ANPs) are a prominent class of antiviral drugs.[1][9] Compounds like Tenofovir, Adefovir, and Cidofovir, developed at the Institute of Organic Chemistry and Biochemistry in Prague, are cornerstones of antiviral therapy, particularly for HIV and Hepatitis B.[1][9] The mechanism involves mimicking natural nucleotides to inhibit viral DNA polymerases or reverse transcriptases.[5] To overcome the challenge of poor cell permeability due to the phosphonate group's negative charge at physiological pH, various prodrug strategies have been developed.[9][10] These include amino acid phosphoramidates and pivaloyloxymethyl (POM) esters, which mask the charge and facilitate cellular uptake before being cleaved intracellularly to release the active drug.[9][11] Tenofovir alafenamide is a successful example of such a prodrug.[11]

Anticancer Phosphonates

The application of phosphonates in oncology is a rapidly expanding field. Bisphosphonates, traditionally used for osteoporosis, have shown direct antitumor properties.[3][12][13] Nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, disrupting protein prenylation essential for the function of small GTPases involved in cell growth and survival.[3][6]

Recent studies have explored novel α-aminophosphonates and other derivatives for their cytotoxic effects.

  • Bis-heterocyclic bisphosphonates/phosphonamidates have demonstrated significant anticancer activity against human tumor cell lines, including lung (NCI-H460), breast (MCF-7), and central nervous system (SF-268) cancers.[12]

  • Phosphonate analogs of sulforaphane have shown high antiproliferative activity, inducing G2/M cell cycle arrest and apoptosis in colon cancer cells.[14]

  • α-aminophosphonate derivatives of dehydroabietic acid exhibited potent inhibitory activities against lung, liver, and ovarian cancer cell lines, proving more effective than the commercial drug 5-fluorouracil in some cases.[15] The mechanism for one derivative was found to be the induction of apoptosis and cell cycle arrest at the G1 stage.[15]

  • 1,2,3-triazol-5-yl-phosphonates have shown moderate cytotoxic activity against human promyelocytic leukemia HL-60 cells.[16]

Other Therapeutic Applications

The structural versatility of phosphonates has led to their exploration in other areas:

  • Antibacterial Agents: The natural product fosfomycin is a clinically used phosphonate antibiotic that inhibits an early step in bacterial cell wall biosynthesis.[6][7][8] Researchers are actively developing new phosphonates that target various bacterial enzymes.[8]

  • Antimalarial Agents: Fosmidomycin, a natural phosphonate, has undergone clinical trials as an antimalarial by targeting the non-mevalonate pathway of isoprenoid synthesis in parasites.[8]

  • Enzyme Inhibitors for Metabolic Diseases: Phosphonate analogs of pyruvate and 2-oxoglutarate have been developed as specific inhibitors of 2-oxo acid dehydrogenases, which could have applications in metabolic disorders.[3][4]

Quantitative Biological Data

The biological activity of novel phosphonate compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes representative data from recent literature.

Compound Class/DerivativeTarget/Cell LineBiological ActivityReference
1,2,3-Triazol-5-yl-phosphonatesHL-60 (Leukemia)IC50: 9.7 - 27.5 µM[16]
Bisphosphonic acid derivativesC. hutchinsonii PPK2IC50: ~60 µM[17]
Hexadecyloxypropyl (HDP) prodrug of (S)-HPMPAHIV-1>10,000-fold activity increase[11]
Adefovir dipivoxil (di-POM prodrug)Hepatitis B Virus>2-fold higher oral bioavailability[11]
α-aminophosphonates (Dehydroabietic acid derivative 7c)NCI-H460 (Lung Cancer)IC50: 3.16 µM[15]

Synthesis and Experimental Protocols

The synthesis of phosphonates and the evaluation of their biological activity involve a range of established and novel chemical and biological techniques.

General Synthetic Methodologies

The formation of the crucial C-P bond is central to phosphonate synthesis. Key reactions include:

  • Michaelis-Arbuzov Reaction: A classic method involving the reaction of a trialkyl phosphite with an alkyl halide.[2]

  • Hirao Reaction: A palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides.[18]

  • Pudovick Reaction: The addition of a dialkyl phosphite to an imine, often used for synthesizing α-aminophosphonates.[12]

  • Copper-Catalyzed Reactions: Used for coupling phosphorus nucleophiles with various partners, such as in the domino reaction to form 1,2,3-triazol-5-yl-phosphonates.[16]

The general workflow for discovering and evaluating novel phosphonate compounds is visualized below.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Design Compound Design Synth Chemical Synthesis (e.g., Arbuzov, Hirao) Design->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify InVitro In Vitro Screening (Cytotoxicity, Enzyme Assays) Purify->InVitro Mechanism Mechanism of Action (Apoptosis, Cell Cycle) InVitro->Mechanism Lead_Opt Lead Optimization InVitro->Lead_Opt InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead_Opt->Synth

General workflow for novel phosphonate drug discovery.
Detailed Experimental Protocols

Protocol 4.2.1: Synthesis of 1,2,3-Triazol-5-yl-phosphonates via Copper(I)-Catalyzed Domino Reaction[16]

  • Materials: Phenylacetylene, appropriate organic azide, dialkyl phosphite, copper(I) iodide (CuI) catalyst, a base (e.g., triethylamine), and a suitable solvent (e.g., toluene).

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon), add the organic azide (1.0 mmol), dialkyl phosphite (1.2 mmol), the base (1.5 mmol), and the solvent.

  • Initiation: Add phenylacetylene (1.0 mmol) and the CuI catalyst (0.1 mmol) to the mixture.

  • Reaction: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 1,2,3-triazol-5-yl-phosphonate.

Protocol 4.2.2: In Vitro Cytotoxicity Evaluation using the MTT Assay[19][20]

  • Cell Culture: Culture human cancer cells (e.g., NCI-H460) in appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37 °C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized phosphonate compounds dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanisms of Action and Signaling Pathways

Phosphonates exert their biological effects primarily through enzyme inhibition and modulation of critical cell signaling pathways.

Enzyme Inhibition

As stable analogs of phosphates and pyrophosphates, phosphonates are excellent competitive inhibitors of enzymes that utilize these substrates.[2][5]

  • Acyclic Nucleoside Phosphonates compete with natural deoxynucleoside triphosphates for binding to viral DNA polymerases.[5]

  • Nitrogen-containing Bisphosphonates bind to the active site of farnesyl pyrophosphate synthase (FPPS), mimicking the natural substrate geranyl pyrophosphate, thereby inhibiting the isoprenoid biosynthesis pathway.[6]

  • Peptidomimetic Phosphonates can act as transition-state analogs for peptidases, potently inhibiting their activity.[2]

Signaling Pathway Modulation

The inhibition of key enzymes by phosphonates has significant downstream effects on cellular signaling. Protein phosphorylation, controlled by a balance between kinases and phosphatases, is a fundamental mechanism of signal transduction that governs processes like cell proliferation, differentiation, and survival.[21][22][23]

Bisphosphonates, for example, can be metabolized in cells to form non-hydrolyzable ATP analogs (e.g., AppCCl2p from clodronate).[24] These ATP analogs can then inhibit ATP-dependent enzymes, such as protein kinases. The inhibition of tyrosine kinases, which are critical components of growth factor signaling pathways, can halt proliferative signals and contribute to the anticancer effects of these compounds.[24]

G GF Growth Factor Rec Tyrosine Kinase Receptor (e.g., EGFR) GF->Rec Binds ATP ATP Signal Downstream Signaling Cascade (e.g., Ras/Raf/ERK) Rec->Signal Activates ADP ADP ATP->ADP P Prolif Cell Proliferation, Survival Signal->Prolif BP Bisphosphonate (e.g., Clodronate) ATP_analog ATP Analog (AppCCl2p) BP->ATP_analog Metabolized in cell ATP_analog->Rec Inhibits Kinase Activity

Inhibition of Tyrosine Kinase signaling by a bisphosphonate-derived ATP analog.

Conclusion and Future Perspectives

Novel phosphonate compounds continue to be a rich source of potential therapeutics. Their inherent stability and capacity to mimic natural phosphates and enzymatic transition states make them highly effective and specific enzyme inhibitors.[1][7] The development of sophisticated prodrug strategies has successfully addressed the historical challenge of their bioavailability, opening new avenues for their application.[10][11] Future research will likely focus on designing highly selective inhibitors for specific enzyme targets implicated in a wider range of diseases, including neurodegenerative and inflammatory disorders. The combination of rational, structure-based drug design with advanced synthetic methodologies will undoubtedly expand the therapeutic landscape of phosphonate-based drugs, leading to the development of next-generation treatments with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with Organophosphates and Phosphorus Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Heterophos" could not be specifically identified in a comprehensive search of scientific literature and databases. The following application notes and protocols are based on the broader classes of related chemical compounds, namely organophosphates and phosphorus heterocycles, which are studied in cell culture for their biological effects. Researchers should adapt these generalized protocols to the specific compound of interest.

Introduction

Organophosphates are a diverse class of chemical compounds containing phosphorus, widely used as pesticides and herbicides.[1][2] In the context of cell culture, they are often investigated for their cytotoxic and neurotoxic effects.[2][3] Phosphorus heterocycles are organic compounds containing a ring structure with at least one phosphorus atom, which are being explored for their potential as therapeutic agents, including in cancer treatment.[4][5] This document provides a generalized framework for researchers, scientists, and drug development professionals to study the effects of these compounds on cultured cells.

Data Presentation

The following tables summarize the types of quantitative data typically collected in cell culture experiments involving organophosphates and phosphorus heterocycles. These are representative examples, and specific results will vary depending on the compound, cell line, and experimental conditions.

Table 1: Cytotoxicity of Organophosphates on Various Cell Lines

CompoundCell LineConcentration RangeEffectReference
ChlorpyrifosMammalian Kidney (RK13)10⁻¹ MSuppressed cell proliferation[1]
ChlorpyrifosMammalian Liver (Hepa 1c1c7)10⁻¹ - 10⁻³ MSuppressed cell proliferation[1]
ChlorpyrifosInsect Cells10⁻¹ - 10⁻⁵ MSuppressed cell proliferation[1]
PhosmetHuman Trophoblast (JEG-3)Concentration-dependentInduced apoptosis, decreased proliferation[6]
ChlorpyrifosHuman Trophoblast (JEG-3)Concentration-dependentInduced apoptosis, decreased proliferation[6]
DichlorvosHuman Neuroblastoma (SH-SY5Y)50 µM - 100 µMReduced cell viability[3]
ParathionHuman Neuroblastoma (SH-SY5Y)50 µM - 100 µMReduced cell viability[3]

Table 2: Effects of Organophosphates on Cellular Mechanisms

CompoundCell Line/SystemEffectQuantitative MeasurementReference
Chlorpyrifos, DiazinonNeonatal Rat Brain (in vivo)Targeted genes in cell cycle & apoptosis20-25% change in gene expression[2]
Dichlorvos, CPFHuman Neuroblastoma (SH-SY5Y)Reduced mitochondrial complex II+III activity54-67% reduction compared to control[3]
Paraoxon, Parathion, Malaoxon, MalathionRat Precision-Cut Lung SlicesDecreased intracellular GSHReduction to 17-51% of control[7]
MalaoxonRat Precision-Cut Lung SlicesIncreased intracellular GSSG320% increase compared to control[7]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the effects of organophosphates or phosphorus heterocycles on cell cultures.

Protocol 1: General Cell Culture and Treatment

This protocol outlines the basic steps for maintaining a cell line and treating it with a test compound.

Materials:

  • Mammalian cell line (e.g., SH-SY5Y, JEG-3, Hepa 1c1c7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 70-90% confluency, remove the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

  • Seeding for Experiment: Count the cells using a hemocytometer or automated cell counter. Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a predetermined density. Allow cells to attach and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions in complete growth medium to achieve the desired final concentrations. A vehicle control (medium with solvent) should be included in all experiments.

  • Treatment: Remove the medium from the seeded plates and replace it with the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with specific assays to measure cytotoxicity, proliferation, apoptosis, or other cellular responses.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated according to Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, living cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between live, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cells treated according to Protocol 1 in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the treated cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway for apoptosis that can be influenced by cytotoxic compounds like certain organophosphates.

apoptosis_pathway Compound Organophosphate/ Phosphorus Heterocycle CellStress Cellular Stress (e.g., ROS, DNA damage) Compound->CellStress BaxBcl2 Bax/Bcl-2 Ratio (Pro-apoptotic/Anti-apoptotic) CellStress->BaxBcl2 Mitochondrion Mitochondrion BaxBcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generic intrinsic apoptosis signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of a test compound on cell culture.

experimental_workflow CellCulture 1. Cell Culture Maintenance Seeding 2. Cell Seeding CellCulture->Seeding Treatment 3. Compound Treatment Seeding->Treatment Incubation 4. Incubation Treatment->Incubation DataCollection 5. Data Collection Incubation->DataCollection Viability Cell Viability Assay (e.g., MTT) DataCollection->Viability Proliferation Proliferation Assay DataCollection->Proliferation Apoptosis Apoptosis Assay (e.g., Flow Cytometry) DataCollection->Apoptosis GeneExpression Gene Expression Analysis (e.g., qPCR, Microarray) DataCollection->GeneExpression Analysis 6. Data Analysis & Interpretation Viability->Analysis Proliferation->Analysis Apoptosis->Analysis GeneExpression->Analysis

Caption: Standard workflow for in vitro compound testing.

References

Application Note: Probing Protein Interactions with Heterobifunctional Photoreactive Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "Heterophos" is not a standard or widely recognized term in the context of protein binding assays. It is possible that this is a misspelling or a highly specialized name for a particular reagent or technology. Based on the components of the name, "hetero" (meaning different) and "phos" (can relate to light or phosphate), and the context of protein binding assays, this document will focus on a highly relevant and widely used technology: Heterobifunctional Photoreactive Crosslinkers .

These reagents are instrumental for researchers, scientists, and drug development professionals in studying protein-protein interactions, mapping binding sites, and identifying binding partners. This application note provides a detailed overview, experimental protocols, and data interpretation guidelines for their use.

Introduction

Heterobifunctional crosslinkers are reagents with two different reactive groups, allowing for the specific and sequential conjugation of two different molecules.[1][2][3] Photoreactive crosslinkers are a special class of these reagents that incorporate a photo-inducible group, which upon activation by UV light, forms a highly reactive species that can covalently bind to nearby molecules.[4][5] This feature provides temporal control over the crosslinking reaction, enabling the capture of transient or weak interactions in their native cellular environment.[4][5]

These crosslinkers typically possess one thermally stable reactive group (e.g., an NHS ester targeting primary amines) and one photoreactive group (e.g., a diazirine or benzophenone).[2][5] This dual reactivity allows for a two-step crosslinking process: first, the crosslinker is conjugated to a purified "bait" protein via the thermally stable group. Subsequently, this modified bait protein is introduced to its potential binding partners ("prey"), and upon UV irradiation, the photoreactive group is activated to form a covalent bond with the interacting prey protein.[6]

Key Applications
  • Mapping Protein-Protein Interaction Interfaces: By analyzing the crosslinked peptides using mass spectrometry, the specific amino acid residues at the binding interface can be identified.

  • Identifying Novel Binding Partners: Used in complex biological samples (e.g., cell lysates) to capture and subsequently identify previously unknown interaction partners of a bait protein.

  • Validating In Vivo Interactions: Can be employed in living cells to confirm that a protein-protein interaction observed in vitro also occurs in a physiological context.[4]

  • Drug Target Identification: Photoaffinity labeling, a related technique, uses photoreactive ligands to identify the protein targets of small molecules.[7][8]

Experimental Protocols

Protocol 1: Two-Step Crosslinking using an Amine-Reactive and Photoreactive Heterobifunctional Crosslinker

This protocol describes the general workflow for conjugating a photoreactive crosslinker to a bait protein and then using it to capture interacting prey proteins.

Materials:

  • Purified Bait Protein

  • Purified Prey Protein (for in vitro assays) or Cell Lysate (for pull-down assays)

  • Heterobifunctional Photoreactive Crosslinker (e.g., NHS-Diazirine)

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.2-8.0)

  • Quenching Buffer (e.g., Tris or Lysine)

  • UV Lamp (365 nm)

  • SDS-PAGE analysis reagents

  • Mass Spectrometer (for identification of crosslinked products)

Workflow Diagram:

G cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Interaction and Crosslinking cluster_step3 Step 3: Analysis Bait Bait Protein Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait + Crosslinker (Amine Reaction) Crosslinker Heterobifunctional Photoreactive Crosslinker Crosslinker->Labeled_Bait Complex Non-covalent Bait-Prey Complex Labeled_Bait->Complex + Prey Protein(s) Prey Prey Protein(s) Prey->Complex Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex Complex->Crosslinked_Complex UV Light (365 nm) (Photo-activation) Analysis SDS-PAGE, Western Blot, Mass Spectrometry Crosslinked_Complex->Analysis

Caption: Workflow for two-step heterobifunctional photocrosslinking.

Procedure:

  • Labeling of Bait Protein:

    • Dissolve the bait protein in the reaction buffer at a suitable concentration (e.g., 1 mg/mL).

    • Add the heterobifunctional photoreactive crosslinker to the bait protein solution at a molar excess (e.g., 10 to 50-fold).

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

    • Remove excess, unreacted crosslinker by dialysis or using a desalting column.

  • Interaction and Photocrosslinking:

    • Mix the labeled bait protein with the prey protein or cell lysate.

    • Allow the proteins to interact for a predetermined time (e.g., 30-60 minutes).

    • Expose the sample to UV light (e.g., 365 nm) for 5-15 minutes on ice. The optimal time and distance from the UV source should be empirically determined.

  • Analysis of Crosslinked Products:

    • Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the bait-prey complex should be visible.

    • Confirm the identity of the crosslinked product by Western blotting using antibodies against both the bait and suspected prey proteins.

    • For identification of unknown prey proteins or mapping interaction sites, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[9]

Protocol 2: In-Cell Crosslinking

This protocol is for capturing protein interactions within a cellular context.

Materials:

  • Cells expressing the bait protein of interest

  • Membrane-permeable heterobifunctional photoreactive crosslinker

  • Cell lysis buffer

  • Immunoprecipitation reagents (e.g., antibody against the bait protein, protein A/G beads)

Workflow Diagram:

G Start Cells expressing bait protein Add_Crosslinker Add membrane-permeable photoreactive crosslinker Start->Add_Crosslinker UV_Activation UV Activation (365 nm) Add_Crosslinker->UV_Activation Cell_Lysis Cell Lysis UV_Activation->Cell_Lysis Immunoprecipitation Immunoprecipitation of Bait Protein Cell_Lysis->Immunoprecipitation Analysis SDS-PAGE, Western Blot, Mass Spectrometry Immunoprecipitation->Analysis

Caption: Workflow for in-cell photocrosslinking and analysis.

Procedure:

  • Cell Treatment and Crosslinking:

    • Culture cells to the desired confluency.

    • Incubate the cells with the membrane-permeable photoreactive crosslinker.

    • Irradiate the cells with UV light to induce crosslinking.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with cold PBS.

    • Lyse the cells using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

    • Perform immunoprecipitation of the bait protein and its crosslinked partners from the cell lysate.

  • Analysis:

    • Elute the immunoprecipitated proteins from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting to identify crosslinked complexes.

    • Use mass spectrometry to identify the crosslinked prey proteins.

Data Presentation and Interpretation

Quantitative data from protein binding assays are crucial for comparing the effects of different conditions or molecules on protein interactions.

Table 1: Example Data from a Heterobifunctional Crosslinking Experiment

Condition Bait Protein Prey Protein Crosslinker Concentration (µM) % Crosslinked Complex (from Densitometry) Identified Prey (by Mass Spec)
ControlProtein AProtein B00%-
Test 1Protein AProtein B1015%Protein B
Test 2Protein AProtein B5045%Protein B
Test 3 (Inhibitor)Protein AProtein B505%Protein B
Pull-downProtein ACell Lysate50N/AProtein C, Protein D

Interpretation:

  • The percentage of the crosslinked complex increases with higher concentrations of the crosslinker, indicating a successful crosslinking reaction.

  • The presence of an inhibitor that disrupts the protein-protein interaction significantly reduces the crosslinking efficiency.

  • In the pull-down experiment from a cell lysate, novel interacting partners (Protein C and Protein D) were identified.

Alternative and Complementary Technologies

While heterobifunctional photoreactive crosslinkers are powerful tools, other techniques can provide complementary information.

Table 2: Comparison of Protein Binding Assay Technologies

Technology Principle Key Advantages Key Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[10][11]Label-free, real-time kinetics (kon, koff), affinity (KD).[10][12]Requires immobilization of one partner, potential for mass transport limitations.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[13][14]Label-free, real-time, less sensitive to refractive index changes than SPR.[15][16]Generally lower sensitivity than SPR.
NanoBRET™ Bioluminescence Resonance Energy Transfer between a luciferase donor and a fluorescent acceptor.[17][18]Live-cell measurements, can determine target engagement and residence time.[17][19]Requires genetic modification of proteins, potential for steric hindrance from tags.
Kinase-Glo® / ADP-Glo™ Measures ATP depletion or ADP production in enzymatic reactions.[20][21]Homogeneous assay, high-throughput, measures enzyme activity.[22][23]Indirect measure of binding, only applicable to ATP-consuming enzymes.
PROTAC Assays Various methods to measure the formation of a ternary complex (Target-PROTAC-E3 ligase).[24][25]Relevant for targeted protein degradation drug discovery.[24][26]Can be complex to set up and interpret.

Conclusion

Heterobifunctional photoreactive crosslinkers are invaluable tools for elucidating protein-protein interactions. The ability to covalently capture interacting partners with temporal control provides a significant advantage for studying dynamic cellular processes. By combining these crosslinking strategies with sensitive analytical techniques like mass spectrometry, researchers can gain deep insights into protein interaction networks, which is essential for advancing our understanding of biology and for the development of new therapeutics.

References

Application Notes and Protocols for Efficacy Studies of Heterophos, a Novel Organophosphorus Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphorus compounds are a diverse class of chemicals with a broad range of applications, including as pesticides and nerve agents.[1][2][3] Their primary mechanism of action often involves the inhibition of acetylcholinesterase (AChE), leading to neurotoxicity.[4][5] However, ongoing research has revealed that certain organophosphorus compounds also exhibit other biological activities, including the potential for anti-tumor efficacy through mechanisms such as the induction of apoptosis.[6][7][8]

This document provides a comprehensive set of protocols for evaluating the preclinical efficacy of Heterophos , a novel, hypothetical organophosphorus compound designed for anti-cancer applications. The proposed mechanism of action for this compound is the induction of apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway. These guidelines are intended for researchers and scientists in the field of drug development.

Hypothetical Signaling Pathway for this compound

This compound is hypothesized to induce apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway, leading to the activation of downstream apoptotic effectors.

G This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl2 Bad->Bcl2 Inhibition Caspase9 Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis A Cancer Cell Line (e.g., MCF-7) B Cell Seeding (96-well & 6-well plates) A->B C Dose-Response & Time-Course Treatment B->C D MTT Assay (Cell Viability) C->D E Annexin V/PI Staining (Apoptosis Assay) C->E F Western Blot (Protein Expression) C->F G IC50 Calculation D->G H Quantification of Apoptotic Cells E->H I Protein Band Densitometry F->I G cluster_0 Model Development cluster_1 Treatment Protocol cluster_2 Efficacy Monitoring cluster_3 Endpoint Analysis A Immunocompromised Mice (e.g., Nude Mice) B Subcutaneous Injection of Cancer Cells A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., i.p. injection) D->E F Tumor Volume Measurement (bi-weekly) E->F G Body Weight Monitoring (toxicity) E->G H Tumor Excision & Weight F->H G->H I Histology & IHC H->I

References

Heterophosphorylation as a Tool for Studying Signal Transduction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Heterophos" primarily refers to an organophosphorus pesticide, in the context of signal transduction research, the relevant and critical concept is heterophosphorylation . This document will provide detailed application notes and protocols on the study of heterophosphorylation as a fundamental tool to dissect cellular signaling pathways.

Heterophosphorylation is the process by which a protein kinase catalyzes the transfer of a phosphate group from a donor molecule (typically ATP) to a different protein substrate. This is distinct from autophosphorylation, where the kinase phosphorylates itself. The study of heterophosphorylation is paramount to identifying the direct downstream targets of kinases, thereby elucidating the intricate networks that govern cellular processes. Understanding these kinase-substrate relationships is crucial for basic research and for the development of targeted therapeutics for a multitude of diseases, including cancer and inflammatory disorders.

This guide will detail common experimental approaches to investigate heterophosphorylation, provide step-by-step protocols for key assays, and illustrate the underlying concepts and workflows with clear diagrams.

Application Notes

The analysis of heterophosphorylation events is central to:

  • Identifying Novel Kinase Substrates: Uncovering the direct targets of a kinase of interest is the first step in mapping its signaling cascade.

  • Validating Kinase-Substrate Interactions: Confirming that a protein is a bona fide substrate of a specific kinase in vitro and in vivo.

  • Characterizing Kinase Activity: Quantifying the enzymatic activity of a kinase towards a specific substrate.

  • Screening for Kinase Inhibitors: Identifying small molecules that can block the phosphorylation of a substrate by its kinase, which is a cornerstone of drug discovery.

  • Elucidating Signaling Pathway Dynamics: Understanding how signals are propagated downstream from a receptor to elicit a cellular response.

Experimental Protocols

In Vitro Kinase Assay for Heterophosphorylation

This protocol describes a general method to measure the phosphorylation of a purified substrate by a purified kinase.

Objective: To quantify the catalytic activity of a kinase towards a specific substrate in a controlled environment.

Materials:

  • Purified active kinase

  • Purified substrate protein or peptide

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (e.g., 100 µM)

  • [γ-³²P]ATP (for radioactive detection) or non-radioactive ATP

  • Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or Western blotting equipment

  • Phospho-specific antibody against the substrate (for non-radioactive detection)

Protocol:

  • Reaction Setup:

    • On ice, prepare a master mix containing the kinase reaction buffer, phosphatase inhibitors, and ATP. If using radioactive detection, include [γ-³²P]ATP.

    • In separate microcentrifuge tubes, add the purified substrate.

    • Add the purified kinase to the tubes containing the substrate.

    • To initiate the reaction, add the master mix to each tube. The final reaction volume is typically 20-50 µL.

    • Include a negative control reaction with no kinase to account for background signal.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the kinase (typically 30°C) for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Detection of Phosphorylation:

    • Radioactive Method:

      • Separate the reaction products by SDS-PAGE.

      • Dry the gel and expose it to a phosphor screen.

      • Image the screen using a phosphorimager to visualize the phosphorylated substrate.

      • Quantify the band intensity to determine the extent of phosphorylation.

    • Non-Radioactive Method (Western Blot):

      • Separate the reaction products by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

      • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify the band intensity.

Workflow for Phosphoproteomic Identification of Kinase Substrates

This workflow outlines a high-level strategy to identify novel substrates of a kinase within a cellular context.

Objective: To identify proteins that are differentially phosphorylated upon modulation of the activity of a specific kinase in cells.

Workflow Steps:

  • Cellular Perturbation:

    • Treat cells with a specific and potent inhibitor of the kinase of interest.

    • Alternatively, use genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the kinase.

    • Include a control group of untreated or mock-treated cells.

  • Cell Lysis and Protein Digestion:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Quantify the protein concentration in the lysates.

    • Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO₂) chromatography, Immobilized Metal Affinity Chromatography (IMAC), or immunoprecipitation with anti-phospho-serine/threonine/tyrosine antibodies.

  • Mass Spectrometry (MS) Analysis:

    • Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to identify the phosphopeptides and their corresponding proteins.

    • Quantify the relative abundance of each phosphopeptide in the control versus the kinase-inhibited/knockdown samples.

    • Identify phosphopeptides that show a significant decrease in abundance upon kinase inhibition/depletion. These are potential direct substrates of the kinase.

  • Bioinformatics and Validation:

    • Perform bioinformatics analysis on the list of potential substrates to identify enriched signaling pathways and cellular processes.

    • Validate the top candidates using in vitro kinase assays and by generating phospho-specific antibodies.

Quantitative Data Presentation

Table 1: In Vitro Kinase Activity Assay Data

ConditionKinase Concentration (nM)Substrate Concentration (µM)Phosphorylation Signal (Arbitrary Units)
Control (No Kinase)0512.5
Kinase A105158.3
Kinase A + Inhibitor X (1 µM)10525.1
Kinase A + Inhibitor Y (1 µM)10595.7

Table 2: Sample Phosphoproteomic Data

Protein IDPhosphorylation SiteFold Change (Kinase Inhibitor / Control)p-valuePotential Substrate
P12345S1230.150.001Yes
Q67890T450.210.005Yes
R54321Y7890.950.85No
S98765S560.110.0005Yes

Visualizations

Heterophosphorylation_vs_Autophosphorylation cluster_auto Autophosphorylation cluster_hetero Heterophosphorylation Kinase_A Kinase Kinase_A->Kinase_A Kinase_B Kinase Substrate Substrate Protein Kinase_B->Substrate P

Caption: Autophosphorylation vs. Heterophosphorylation.

Kinase_Assay_Workflow Start Prepare Reaction Mix (Kinase, Substrate, ATP) Incubate Incubate at 30°C Start->Incubate Terminate Terminate Reaction (Add SDS-PAGE Buffer) Incubate->Terminate Separate Separate by SDS-PAGE Terminate->Separate Detect Detect Phosphorylation Separate->Detect Radio Radioactive: Phosphorimaging Detect->Radio Method 1 NonRadio Non-Radioactive: Western Blot with Phospho-antibody Detect->NonRadio Method 2 Quantify Quantify Signal Radio->Quantify NonRadio->Quantify

Caption: In Vitro Kinase Assay Workflow.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Receptor->Kinase Activation Substrate1 Substrate 1 Kinase->Substrate1 Heterophosphorylation (P) Substrate2 Substrate 2 Kinase->Substrate2 Heterophosphorylation (P) Response Cellular Response Substrate1->Response Substrate2->Response

Caption: Simplified Signaling Pathway.

Application Notes and Protocols for Heterophos in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterophos is an organophosphorus compound recognized for its potent inhibitory activity against acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This property makes this compound a relevant compound for high-throughput screening (HTS) campaigns aimed at the discovery of novel insecticides and for studying the mechanism of AChE inhibition. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Application Notes

This compound serves as an excellent positive control in HTS assays designed to identify new inhibitors of acetylcholinesterase. Its primary mechanism of action is the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

In a typical HTS setting, this compound can be used to:

  • Validate assay performance: By consistently demonstrating potent inhibition of AChE, this compound can be used to calculate key assay quality metrics such as the Z'-factor and signal-to-background ratios.

  • Benchmark novel compounds: The potency of newly identified inhibitor "hits" can be compared against that of this compound to rank their efficacy.

  • Elucidate mechanism of action: Compounds that compete with this compound for binding to the AChE active site can be further investigated as potential covalent inhibitors.

Experimental Protocols

The following protocols describe a generalized enzyme-based high-throughput screening assay for identifying acetylcholinesterase inhibitors, using this compound as a reference compound. This protocol is adaptable to 96-, 384-, and 1536-well plate formats.

Principle of the Assay

The assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the production of TNB and a corresponding reduction in the absorbance signal.

Materials and Reagents
  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (as a positive control)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Solvent for compound dissolution (e.g., DMSO)

  • 96-, 384-, or 1536-well clear, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound Plating Compound Plating Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Test Compounds & Controls Reagent Preparation Reagent Preparation Reagent Preparation->Enzyme Addition AChE Solution Substrate/DTNB Addition Substrate/DTNB Addition Enzyme Addition->Substrate/DTNB Addition Pre-incubation Incubation Incubation Substrate/DTNB Addition->Incubation Absorbance Reading Absorbance Reading Incubation->Absorbance Reading Kinetic or Endpoint Data Analysis Data Analysis Absorbance Reading->Data Analysis Raw Data Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: High-throughput screening workflow for AChE inhibitors.

Detailed Protocol (96-well plate format)
  • Compound Plating:

    • Prepare serial dilutions of this compound and test compounds in DMSO.

    • Using an automated liquid handler or multichannel pipette, transfer 1 µL of each compound dilution to the wells of a 96-well plate.

    • Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a high concentration of this compound as a positive control (maximum inhibition).

  • Enzyme Addition and Pre-incubation:

    • Prepare a solution of human recombinant AChE in assay buffer (e.g., 0.05 U/mL).

    • Add 50 µL of the AChE solution to each well of the assay plate containing the compounds.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

  • Substrate and DTNB Addition:

    • Prepare a reaction mixture containing the substrate (ATCI) and DTNB in the assay buffer. A typical final concentration in the well would be 0.5 mM ATCI and 0.3 mM DTNB.

    • Add 50 µL of the ATCI/DTNB reaction mixture to each well to initiate the enzymatic reaction.

  • Incubation and Absorbance Reading:

    • Incubate the plate at room temperature for 10-20 minutes.

    • Measure the absorbance of each well at 412 nm using a microplate reader. The reading can be taken at a single endpoint or kinetically over the incubation period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)) where Abs_sample is the absorbance of the well with the test compound, Abs_blank contains all reagents except the enzyme, and Abs_neg_control is the absorbance of the DMSO-only well.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison between different compounds.

Table 1: HTS Assay Quality Control Metrics

ParameterValueAcceptance Criteria
Z'-factor0.75> 0.5
Signal-to-Background15> 10
CV (%) of Controls< 10%< 15%

Table 2: Potency of Organophosphate AChE Inhibitors (Representative Data)

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
This compound To be determinedTo be determinedTo be determined
Parathion7.06 ng/mL1.198
Methyl Parathion32.34 ng/mL1.295
Fenitrothion164.84 ng/mL0.992
Phoxim96.97 ng/mL1.096

Note: The IC50 values presented are representative data from literature for various organophosphates and may vary depending on the specific assay conditions. The values for this compound should be determined experimentally using the described protocol.

Signaling Pathway

The primary signaling pathway affected by this compound is the cholinergic synapse. The following diagram illustrates the mechanism of action.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Synthesis Acetyl-CoA + Choline -> ACh Vesicle ACh Vesicle ACh_Synthesis->Vesicle ACh_Release ACh Release Vesicle->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh->ACh_Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Irreversibly Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Inhibition of acetylcholinesterase by this compound in the cholinergic synapse.

Pathway Description: In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to cholinergic receptors on the postsynaptic neuron, initiating a signal. Acetylcholinesterase (AChE) in the synaptic cleft rapidly hydrolyzes ACh into choline and acetate, terminating the signal. This compound, an organophosphate, irreversibly binds to and inhibits AChE. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.

Application Notes and Protocols for Quantification of Analytes in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantification of a target analyte in various biological samples. Given the absence of specific information for a compound named "Heterophos" in the scientific literature, this document presents generalized yet robust methodologies based on two widely used analytical techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These protocols can be adapted for the quantitative analysis of a wide range of small molecules in matrices such as plasma, serum, urine, and tissue homogenates.

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the quantification of small molecules in complex biological matrices.[1] It combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[1]

A. Principle

The target analyte is first extracted from the biological matrix. The extract is then injected into an HPLC or UHPLC system, where the analyte is separated from other components based on its physicochemical properties.[2] The separated analyte then enters the mass spectrometer, where it is ionized, and specific parent-daughter ion transitions are monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM).[3]

B. Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract the analyte of interest from the biological matrix and remove potential interferences.[4]

  • Materials:

    • Biological sample (e.g., 100 µL plasma)

    • Internal Standard (IS) solution (a stable isotope-labeled version of the analyte is preferred)[3]

    • SPE cartridges (e.g., C18)

    • Methanol, Acetonitrile (ACN), Water (HPLC grade)

    • Formic Acid (FA)

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Spike the biological sample with the internal standard.

    • Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • HPLC or UHPLC system

    • Triple quadrupole mass spectrometer[5]

  • LC Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example in Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)[2]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and the internal standard into the mass spectrometer to identify the precursor ion and the most abundant product ions.[6]

C. Data Analysis and Presentation

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of the analyte in the samples is then determined from this curve.

Table 1: Example Calibration Curve Data for Analyte Quantification

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,4560.050
10153,8901,523,7890.101
50759,4501,505,6780.504
1001,520,3451,515,9871.003
5007,601,7251,508,3455.040
100015,189,5671,510,11110.058

Table 2: Example Quantification Data in Biological Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control PlasmaNot Detected1,498,765-< 1
Spiked Plasma148,9871,505,4320.0999.8
Sample 154,3211,512,3450.0363.5
Sample 2234,5671,509,8760.15515.3

D. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS quantification workflow.

II. Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[7] A competitive ELISA is often used for the quantification of small molecules.

A. Principle

In a competitive ELISA, the target analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for binding to a limited number of capture antibody sites coated on a microplate. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

B. Experimental Protocol

1. Reagent Preparation

  • Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual.

  • Bring all reagents to room temperature before use.

2. Assay Procedure (Competitive ELISA)

  • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the enzyme-conjugated analyte to each well.

  • Cover the plate and incubate for 1 hour at room temperature with gentle shaking.

  • Wash the plate four times with 300 µL of 1X Wash Buffer per well.

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm immediately using a microplate reader.

C. Data Analysis and Presentation

A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards. The concentration of the analyte in the samples is then interpolated from this standard curve.

Table 3: Example Standard Curve Data for Competitive ELISA

Standard Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance
0 (Max Signal)2.1542.1882.171
0.11.8761.9021.889
0.51.2451.2551.250
10.8540.8660.860
50.3210.3330.327
100.1560.1600.158
500.0780.0820.080

Table 4: Example Quantification Data in Biological Samples from ELISA

Sample IDMean Absorbance (450 nm)Calculated Concentration (ng/mL)
Control Serum2.165< 0.1
Spiked Serum0.8581.0
Sample 11.5430.3
Sample 20.5672.8

D. Workflow Diagram

ELISA_Workflow cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Add_Sample Add Sample/Standard Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate & Compete Add_Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read Read Absorbance (450 nm) Add_Stop->Read Std_Curve Generate Standard Curve Read->Std_Curve Quantify Quantify Samples Std_Curve->Quantify

Caption: Competitive ELISA quantification workflow.

III. Method Validation

For reliable and reproducible results, it is crucial to validate the chosen analytical method. Key validation parameters include:

  • Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[8]

  • Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte in LC-MS/MS.[3]

Conclusion

The choice between LC-MS/MS and ELISA depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and the availability of specific antibodies. LC-MS/MS generally offers higher specificity and is suitable for a broader range of small molecules. ELISA, on the other hand, can be a high-throughput and cost-effective option when a specific antibody is available. Proper method development and validation are paramount for obtaining accurate and reliable quantitative data in any biological study.

References

Application of Heterotrophy in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial research indicates that "Heterophos" is not a recognized term for a specific product or compound in agricultural science. The search results consistently point to the biological concept of heterotrophy . This document will, therefore, focus on the application and study of heterotrophic organisms and processes in agricultural research. Heterotrophs are organisms that obtain their carbon and energy from organic substances, playing a crucial role in nutrient cycling and soil health, which are fundamental to agriculture.

Application Notes: The Role of Heterotrophs in Agriculture

Heterotrophic organisms, primarily bacteria and fungi, are vital components of agricultural ecosystems. They function as decomposers, breaking down complex organic matter into simpler inorganic substances that can be readily absorbed by plants. This process is essential for soil fertility and sustainable crop production.

Key Roles of Heterotrophic Organisms:

  • Nutrient Mineralization: Heterotrophs are central to the mineralization of essential plant nutrients. For example, they are involved in ammonification, the conversion of organic nitrogen to ammonia, and the dephosphorylation of organic phosphorus, making these nutrients available for plant uptake.[1]

  • Soil Structure and Health: The decomposition of organic matter by heterotrophs contributes to the formation of soil aggregates, improving soil structure, water retention, and aeration.

  • Biocontrol: Some heterotrophic microorganisms can act as biocontrol agents by suppressing plant pathogens through competition, parasitism, or the production of antimicrobial compounds.

  • Symbiotic Relationships: Many plants form symbiotic relationships with heterotrophic organisms. Mycorrhizal fungi, for instance, extend the root system of plants, enhancing nutrient and water absorption in exchange for carbohydrates.

Table 1: Quantitative Impact of Heterotrophic Activity on Soil Nutrient Availability (Illustrative Data)

Agricultural PracticeHeterotrophic Microbial Biomass (mg C/kg soil)Nitrogen Mineralization Rate (mg N/kg soil/day)Phosphorus Solubilization (µg P/mL soil extract)
Conventional Tillage3501.525
No-Till with Cover Crop5502.845
Organic Farming6203.560

Note: This table presents illustrative data to demonstrate the potential impact of agricultural practices on heterotrophic activity and nutrient cycling. Actual values will vary depending on soil type, climate, and specific management practices.

Experimental Protocols

Protocol 1: Assessing the Impact of Agricultural Amendments on Soil Heterotrophic Respiration

This protocol outlines a method to determine the effect of different agricultural amendments (e.g., compost, biochar, synthetic fertilizers) on the overall activity of soil heterotrophic microorganisms by measuring carbon dioxide (CO2) respiration.

Materials:

  • Soil samples from the experimental plots

  • Agricultural amendments of interest

  • Incubation jars (e.g., Mason jars)

  • CO2 measurement system (e.g., infrared gas analyzer or titration setup)

  • Balance, drying oven, and other standard laboratory equipment

Methodology:

  • Soil Collection and Preparation:

    • Collect soil samples from a depth of 0-15 cm from the designated experimental field.

    • Sieve the soil through a 2 mm mesh to remove large debris and homogenize the sample.

    • Determine the initial moisture content of the soil.

  • Experimental Setup:

    • Weigh a standardized amount of soil (e.g., 100 g dry weight equivalent) into each incubation jar.

    • Add the respective agricultural amendments to the soil in the jars at a predetermined application rate. Ensure a control group with no amendment is included.

    • Adjust the moisture content of all soil samples to a uniform level (e.g., 60% of water-holding capacity).

    • Seal the jars and place them in an incubator at a constant temperature (e.g., 25°C).

  • CO2 Measurement:

    • At regular intervals (e.g., 1, 3, 7, 14, and 28 days), measure the concentration of CO2 in the headspace of each jar using an infrared gas analyzer.

    • Alternatively, use a titration method where the CO2 is trapped in an alkaline solution (e.g., NaOH) and then titrated with an acid (e.g., HCl).

    • After each measurement, flush the jars with ambient air to restore normal atmospheric conditions.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved over the incubation period for each treatment.

    • Statistically analyze the data to determine if there are significant differences in soil respiration between the different amendment treatments.

Visualizations

Diagram 1: The Role of Heterotrophs in an Agricultural Food Web

Agricultural_Food_Web Sun Sunlight Producers Plants (Producers) (Autotrophs) Sun->Producers Photosynthesis Primary_Consumers Herbivores (Primary Consumers) (Heterotrophs) Producers->Primary_Consumers Consumption Decomposers Decomposers (Bacteria, Fungi) (Heterotrophs) Producers->Decomposers Decomposition Secondary_Consumers Carnivores (Secondary Consumers) (Heterotrophs) Primary_Consumers->Secondary_Consumers Consumption Primary_Consumers->Decomposers Decomposition Secondary_Consumers->Decomposers Decomposition Soil_Nutrients Soil Nutrients Decomposers->Soil_Nutrients Mineralization Soil_Nutrients->Producers Nutrient Uptake

Caption: Simplified food web illustrating the central role of heterotrophic decomposers in nutrient cycling within an agricultural ecosystem.

Diagram 2: Experimental Workflow for Assessing Soil Heterotrophic Respiration

Experimental_Workflow start Start: Soil Collection (0-15 cm depth) sieve Sieve Soil (2mm mesh) & Homogenize start->sieve setup Experimental Setup: - Weigh Soil - Add Amendments - Adjust Moisture sieve->setup incubation Incubate at Constant Temperature (e.g., 25°C) setup->incubation measurement Measure CO2 Evolution at Regular Intervals incubation->measurement measurement->incubation Repeat for duration of experiment analysis Data Analysis: - Calculate Cumulative CO2 - Statistical Comparison measurement->analysis end End: Determine Impact of Amendments analysis->end

Caption: Workflow for a laboratory incubation study to measure the effect of agricultural amendments on soil heterotrophic respiration.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Heterophos Precipitation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Heterophos" is not readily identifiable as a standard chemical name in scientific literature. This guide is developed under the assumption that "this compound" refers to a phosphate-containing compound or an organophosphate that is susceptible to precipitation in solution. The principles and troubleshooting steps provided are based on the general chemical behavior of such compounds.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of "this compound" in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound precipitation?

A1: Precipitation of phosphate-containing compounds like this compound is often triggered by one or more of the following factors:

  • pH Shifts: Changes in the pH of the solution can alter the ionization state of phosphate groups, leading to the formation of less soluble species.

  • Presence of Divalent and Trivalent Cations: Metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) can form insoluble phosphate salts.

  • Temperature Fluctuations: Lower temperatures can decrease the solubility of some phosphate compounds, leading to precipitation.

  • High Concentrations: Exceeding the solubility limit of this compound in a given solvent will cause it to precipitate.

  • Solvent Composition: The addition of anti-solvents or changes in the polarity of the solvent system can reduce the solubility of this compound.

  • Improper Mixing Order: Adding components in an incorrect sequence can create localized areas of high concentration, leading to precipitation.

Q2: My this compound solution precipitated after I adjusted the pH. Why did this happen and how can I fix it?

A2: Phosphate compounds exist in different protonation states depending on the pH of the solution (H₃PO₄, H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). The di- and tri-basic forms (HPO₄²⁻ and PO₄³⁻) are more likely to form insoluble salts with cations. If you adjusted the pH to a range where these species are predominant, and your solution contains even trace amounts of divalent or trivalent cations, precipitation can occur.

To fix this, you can try to lower the pH of the solution to re-solubilize the precipitate. However, this may not be compatible with your experimental conditions. For future experiments, consider using a buffer system to maintain a stable pH where this compound is most soluble, or use chelating agents like EDTA to sequester problematic metal ions.

Q3: I observed a precipitate after storing my this compound solution in the refrigerator. What is the cause and what should I do?

A3: The solubility of many compounds, including some phosphate salts, decreases at lower temperatures. This is the most likely reason for precipitation upon refrigeration. To resolve this, you can try gently warming the solution while stirring. If the precipitate redissolves, it confirms that the issue is temperature-related. For future storage, you may need to prepare a more dilute solution or store it at a controlled room temperature if the compound's stability allows. Always check the stability of this compound at different temperatures.

Q4: Can the order in which I mix my reagents affect this compound precipitation?

A4: Absolutely. The order of addition is critical. For instance, if you add a concentrated this compound solution directly to a solution containing high concentrations of divalent cations, you are likely to see immediate precipitation. A better approach is to add the this compound solution to a larger volume of the final solvent with continuous stirring, and then add any other components, also in a diluted form. This prevents localized supersaturation.

Data Presentation

The solubility of phosphate-containing compounds is highly dependent on pH and the presence of counter-ions. The following table provides a generalized overview of how pH can affect the solubility of a model phosphate compound in the presence of calcium ions.

pH RangePredominant Phosphate SpeciesSolubility in the Presence of Ca²⁺Potential for Precipitation
< 2.1H₃PO₄HighLow
2.1 - 7.2H₂PO₄⁻ModerateModerate
7.2 - 12.3HPO₄²⁻LowHigh
> 12.3PO₄³⁻Very LowVery High

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution

This protocol provides a general method for preparing a stable solution of a phosphate-containing compound, assuming "this compound" is soluble in an aqueous buffer.

Materials:

  • This compound compound

  • Deionized water (or appropriate solvent)

  • Buffer components (e.g., Tris-HCl, HEPES)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filter

Methodology:

  • Solvent Preparation: Prepare the desired buffer solution at the target pH. It is recommended to choose a pH where this compound is known to be highly soluble (typically in the acidic to neutral range for many organophosphates, but this needs to be determined empirically).

  • Dissolution of this compound:

    • Weigh the required amount of this compound accurately.

    • In a volumetric flask, add a portion of the prepared buffer.

    • Slowly add the weighed this compound to the buffer while stirring continuously. Avoid adding the entire amount at once to prevent clumping.

    • Continue stirring until the this compound is completely dissolved. Gentle heating may be applied if the compound's stability is not compromised, but this should be tested first.

  • Final Volume Adjustment: Once the this compound is fully dissolved, add the buffer to the final volume mark on the volumetric flask.

  • pH Check and Adjustment: Measure the pH of the final solution. If necessary, adjust it back to the target pH using dilute acid or base.

  • Sterile Filtration: If required for the application, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates or contaminants.

  • Storage: Store the solution in a tightly sealed container at the recommended temperature. Protect from light if the compound is light-sensitive.

Protocol 2: Troubleshooting and Re-dissolving this compound Precipitate

This protocol outlines steps to identify the cause of precipitation and attempt to re-dissolve the precipitate.

Materials:

  • Precipitated this compound solution

  • pH meter

  • Centrifuge and centrifuge tubes

  • Microscope

  • Buffers of various pH values

  • Chelating agent (e.g., EDTA solution)

  • Heating/cooling system (e.g., water bath)

Methodology:

  • Visual Inspection and Microscopic Analysis:

    • Observe the characteristics of the precipitate (e.g., crystalline, amorphous, colored).

    • Take a small aliquot of the solution and examine it under a microscope to get a better view of the precipitate's morphology.

  • Isolate the Precipitate:

    • Centrifuge a sample of the solution to pellet the precipitate.

    • Carefully decant the supernatant. The supernatant can be analyzed separately if needed.

  • Solubility Tests on the Precipitate:

    • Divide the precipitate into several small aliquots.

    • pH Adjustment: To separate aliquots, add buffers of different pH values (e.g., pH 2, 4, 7, 9) to see if the precipitate dissolves. This will help determine if the precipitation is pH-dependent.

    • Chelating Agent: To another aliquot, add a small amount of EDTA solution. If the precipitate dissolves, it indicates that the precipitation was likely caused by metal ion contamination.

    • Temperature Change: Gently heat one aliquot and cool another to see if the precipitate dissolves or if more forms. This will identify temperature-dependent solubility issues.

  • Re-dissolving the Bulk Solution: Based on the results of the solubility tests, you can attempt to re-dissolve the precipitate in the original solution by:

    • Adjusting the pH to a range where the precipitate is soluble.

    • Adding a chelating agent if metal ion contamination is suspected.

    • Gently warming the solution if the precipitation is due to low temperature.

  • Filtration: If the precipitate cannot be re-dissolved, you may need to filter the solution to remove it, but be aware that this will lower the concentration of your this compound solution.

Visualizations

Troubleshooting_Workflow start Precipitate Observed in This compound Solution check_temp Was the solution stored at a low temperature? start->check_temp check_ph Was the pH of the solution recently adjusted? start->check_ph check_reagents Were new reagents or water sources used? start->check_reagents warm_solution Gently warm the solution. Does it redissolve? check_temp->warm_solution adjust_ph Adjust pH to original value or a more soluble range. Does it redissolve? check_ph->adjust_ph check_cations Suspect metal ion contamination. Add a chelating agent (e.g., EDTA). Does it redissolve? check_reagents->check_cations warm_solution->check_ph No temp_issue Root Cause: Temperature-dependent solubility. Solution: Store at a higher temperature or use a more dilute solution. warm_solution->temp_issue Yes adjust_ph->check_reagents No ph_issue Root Cause: pH-dependent solubility. Solution: Use a buffer to maintain optimal pH. adjust_ph->ph_issue Yes cation_issue Root Cause: Metal ion contamination. Solution: Use purified water and reagents, and/or add a chelating agent. check_cations->cation_issue Yes unresolved Precipitate remains. Consider further analysis (e.g., HPLC, MS) to identify the precipitate. check_cations->unresolved No

Caption: Troubleshooting workflow for this compound precipitation.

Phosphate_Equilibrium cluster_pH Effect of pH on Phosphate Ionization cluster_precipitation Precipitation with Divalent Cations (M²⁺) H3PO4 H₃PO₄ (Phosphoric Acid) H2PO4_minus H₂PO₄⁻ (Dihydrogen Phosphate) H3PO4->H2PO4_minus + OH⁻ / - H⁺ label_high_sol High Solubility HPO4_2minus HPO₄²⁻ (Monohydrogen Phosphate) H2PO4_minus->HPO4_2minus + OH⁻ / - H⁺ PO4_3minus PO₄³⁻ (Phosphate) HPO4_2minus->PO4_3minus + OH⁻ / - H⁺ precipitate M₃(PO₄)₂ (s) (Insoluble Precipitate) PO4_3minus->precipitate label_low_sol Low Solubility (Prone to Precipitation) M_ion M²⁺ (e.g., Ca²⁺, Mg²⁺) M_ion->precipitate

Caption: Effect of pH on phosphate species and precipitation.

Technical Support Center: Optimizing Heterophos Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Heterophos concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols.

Disclaimer: "this compound" is treated here as a representative organophosphorus (OP) compound. The information provided is based on the general characteristics of OPs, as "this compound" is not a widely documented specific agent. Researchers should adapt these guidelines to the specific properties of their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for organophosphorus compounds like this compound?

A1: Organophosphorus (OP) pesticides primarily act as neurotoxins. Their main mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in nerve synapses, causing overstimulation of nerve impulses and leading to cholinergic syndrome.[1][2]

Q2: How does this compound-induced cytotoxicity affect cell viability?

A2: Beyond neurotoxicity, OPs can induce cytotoxicity through several mechanisms. They can cause a decrease in mitochondrial enzymes, leading to impaired cellular respiration and energy production.[1] Exposure to OPs can also trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2] This activation leads to a cascade of inflammatory responses, including the release of cytokines like IL-1β and IL-18, and can ultimately result in a form of programmed cell death called pyroptosis.[2]

Q3: Which cell viability assay should I choose for my experiment with this compound?

A3: The choice of assay depends on your specific research question, cell type, and available equipment.

  • MTT Assay : This is a common colorimetric assay that measures the metabolic activity of cells.[3][4] It's based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[3][4] It is an endpoint assay and is suitable for high-throughput screening.[3][5]

  • Neutral Red Uptake (NRU) Assay : This assay measures the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[6][7][8] Damage to the cell surface or lysosomal membranes results in decreased dye uptake, providing a quantitative measure of cytotoxicity.[6]

  • ATP Assay : This is a highly sensitive luminescent assay that measures the amount of ATP in a cell culture, which is a direct indicator of metabolically active, viable cells.[5] When cells die, they rapidly lose their ability to synthesize ATP.[5]

Q4: What are the expected morphological changes in cells after treatment with this compound?

A4: Cells undergoing apoptosis, a common form of cell death induced by cytotoxic compounds, exhibit distinct morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[9] In contrast, necrosis is often characterized by cell swelling and rupture. Depending on the concentration and exposure time, you may observe a mix of these morphologies.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with organophosphorus compounds.

Problem / Question Possible Causes Recommended Solutions
High variability between replicate wells. 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Inaccurate pipetting or mixing of this compound. 4. Contamination (e.g., mycoplasma).[10]1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[10] 4. Regularly test cell cultures for mycoplasma.[10]
No dose-dependent effect on cell viability observed. 1. Concentration range is too high or too low. 2. The compound is unstable or has low solubility in the culture medium. 3. The incubation time is too short to induce a cytotoxic effect. 4. The chosen cell line is resistant to the compound.1. Perform a broad-range dose-finding study (e.g., from 1 nM to 100 µM). 2. Check the solubility of this compound. Use a suitable solvent like DMSO (ensure final concentration is non-toxic, typically <0.5%).[11] 3. Extend the incubation period (e.g., 24, 48, 72 hours) to create a time-course.[9] 4. Research the cell line's characteristics or test a different, more sensitive cell line.
Absorbance/fluorescence values are too low. 1. Insufficient number of cells plated. 2. The assay is not sensitive enough for the cell number.[10] 3. The incubation time with the assay reagent was too short.1. Optimize the initial cell seeding density. There should be a linear relationship between cell number and signal. 2. Switch to a more sensitive assay (e.g., from an absorbance-based assay to a fluorescence or luminescence-based one).[10] 3. Increase the incubation time with the reagent as recommended by the protocol, ensuring it does not become toxic to the cells.[5]
Control (untreated) wells show low viability. 1. Poor cell health prior to the experiment. 2. Sub-optimal culture conditions (e.g., pH, temperature, CO₂). 3. High passage number of cells leading to senescence. 4. Solvent (e.g., DMSO) toxicity.[11]1. Ensure cells are healthy and in the exponential growth phase before seeding.[12] 2. Verify incubator settings and use fresh, appropriate culture medium. 3. Use cells with a low passage number and do not use them beyond their recommended limit. 4. Perform a solvent toxicity control to determine the maximum non-toxic concentration of the solvent for your cell line.[11]

Below is a troubleshooting decision tree to help diagnose experimental issues systematically.

G start Problem with Viability Assay high_variability High Variability? start->high_variability no_effect No Dose-Response? start->no_effect low_signal Low Signal? start->low_signal poor_controls Poor Control Viability? start->poor_controls sol_variability Check Seeding, Pipetting, and 'Edge Effect' high_variability->sol_variability Yes sol_no_effect Adjust Concentration Range, Incubation Time, or Cell Line no_effect->sol_no_effect Yes sol_low_signal Optimize Cell Density or Use More Sensitive Assay low_signal->sol_low_signal Yes sol_poor_controls Check Cell Health, Passage #, and Solvent Toxicity poor_controls->sol_poor_controls Yes

Caption: A decision tree for troubleshooting common cell viability assay issues.

Experimental Protocols

Here are detailed protocols for key viability and cytotoxicity assays.

Protocol 1: MTT Cell Viability Assay

This assay measures cellular metabolic activity.[4] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.[4]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

  • 96-well clear flat-bottom plates.

  • Multi-channel pipette.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations (in triplicate). Include vehicle-only controls.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[5]

  • Solubilization : Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength of 570 nm.[3]

  • Data Analysis : Subtract the average absorbance of blank wells (medium + MTT, no cells) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to accumulate the neutral red dye in their lysosomes.[7][14]

Materials:

  • Neutral Red (NR) solution: 0.33% w/v in ultrapure water.[14]

  • NR Desorb solution: 50% ethanol, 49% ultrapure water, 1% glacial acetic acid.[14]

  • DPBS (Dulbecco's Phosphate-Buffered Saline).

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol.

  • NR Incubation : After the treatment period, remove the medium. Add 100 µL of medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.[7][8]

  • Wash : Discard the NR solution, and rinse the cells with 150 µL of DPBS to remove excess dye.[14]

  • Dye Extraction : Add 150 µL of the NR Desorb solution to each well.[14]

  • Absorbance Reading : Shake the plate for 10 minutes on a microplate shaker to extract the dye and form a homogenous solution.[12] Measure the absorbance at 540 nm.[8][12]

  • Data Analysis : Calculate the percentage of viability relative to the vehicle-treated control cells.

The following diagram illustrates a general workflow for these cell viability experiments.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis prep_cells Prepare Healthy Cells (Exponential Phase) seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_attach Incubate Overnight (Allow Attachment) seed_plate->incubate_attach prep_compound Prepare this compound Serial Dilutions treat_cells Add Compound to Cells prep_compound->treat_cells incubate_expose Incubate for Exposure (e.g., 24-72h) treat_cells->incubate_expose add_reagent Add Viability Reagent (e.g., MTT, Neutral Red) incubate_expose->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (Spectrophotometer) incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A generalized workflow for conducting a cell viability assay.

Signaling Pathways and Data Interpretation

Organophosphorus compounds can induce apoptosis, a form of programmed cell death mediated by a family of proteases called caspases.[15]

Caspase Activation Pathway

Upon receiving a death signal (e.g., from mitochondrial damage caused by this compound), initiator caspases (like caspase-9) are activated.[16][17] These then cleave and activate effector caspases (like caspase-3), which carry out the dismantling of the cell by cleaving key cellular proteins.[17][18]

G This compound This compound Exposure stress Mitochondrial Stress (Oxidative Damage) This compound->stress cyto_c Cytochrome c Release stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome cas9 Caspase-9 (Active Initiator) apoptosome->cas9 activates pro_cas9 Pro-Caspase-9 (Inactive) pro_cas9->cas9 recruited to cas3 Caspase-3 (Active Effector) cas9->cas3 activates pro_cas3 Pro-Caspase-3 (Inactive) pro_cas3->cas3 substrates Cleavage of Cellular Substrates cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified schematic of the intrinsic apoptosis pathway via caspase activation.
Interpreting Quantitative Data

After performing a cell viability assay, you will generate data that can be used to create a dose-response curve and calculate the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%).

Table 1: Example Dose-Response Data for this compound

This compound Conc. (µM)% Cell Viability (SH-SY5Y Cells)% Cell Viability (HepG2 Cells)
0 (Control)100.0 ± 4.5100.0 ± 5.1
198.2 ± 5.095.7 ± 4.8
1085.1 ± 6.280.3 ± 5.5
2562.5 ± 4.965.4 ± 6.0
5048.9 ± 3.853.1 ± 4.2
10020.7 ± 3.135.6 ± 3.9
2505.3 ± 1.915.2 ± 2.8

Data are presented as mean ± standard deviation and are for illustrative purposes only.

This data shows that this compound reduces cell viability in a dose-dependent manner in both the neuronal SH-SY5Y cell line and the liver-derived HepG2 cell line, though their sensitivities may differ. Plotting this data will allow for the calculation of an IC₅₀ value for each cell line, providing a quantitative measure of the compound's cytotoxicity.

References

Technical Support Center: Optimizing Heterophos Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Heterophos chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their synthesis experiments. The following guides and FAQs address common issues encountered during the synthesis process, which is primarily based on phosphoramidite chemistry.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound synthesis.

Issue 1: Low Overall Synthesis Yield

A low yield of the final product is a common issue. Several factors throughout the synthesis process can contribute to this problem.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low overall yield can stem from inefficiencies at multiple stages of the synthesis. Here is a step-by-step guide to identify and resolve the issue:

  • Reagent Quality and Handling: The quality and proper handling of reagents, particularly phosphoramidites, are critical for successful synthesis.[1][2]

    • Phosphoramidite Stability: Phosphoramidites are sensitive to moisture and oxidation. Ensure they are stored under anhydrous conditions and handled in an inert atmosphere. Their thermal stability is also crucial for preventing degradation.[1]

    • Solvent Purity: Use anhydrous solvents to prevent side reactions that consume reagents and introduce impurities.

  • Coupling Efficiency: The coupling step is where the phosphoramidite monomer is added to the growing oligonucleotide chain. Inefficient coupling is a primary cause of low yield.[2]

    • Activator Choice: The choice of activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), can significantly impact coupling efficiency.[3]

    • Reaction Time: Ensure the coupling time is optimized for your specific synthesizer and reagents.

  • Capping Step: The capping step is essential to block unreacted 5'-hydroxyl groups from participating in subsequent cycles, which prevents the formation of deletion mutations (n-1 sequences).

    • Incomplete Capping: Incomplete capping leads to the formation of shorter, undesirable sequences that can complicate purification and reduce the yield of the full-length product. Acetic anhydride is typically used for this step.[2][3]

  • Oxidation Step: The phosphite triester linkage formed during coupling is unstable and must be oxidized to a more stable phosphate triester.

    • Incomplete Oxidation: If the oxidation is not complete, the unstable phosphite linkage can cleave during subsequent steps, leading to a lower yield. A solution of iodine is commonly used as the oxidant.[3]

  • Deprotection and Cleavage: Incomplete removal of protecting groups or inefficient cleavage from the solid support will result in a lower yield of the final product.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Synthesis Yield reagents Check Reagent Quality - Phosphoramidite stability - Anhydrous solvents start->reagents coupling Evaluate Coupling Efficiency - Activator choice - Coupling time reagents->coupling capping Verify Capping Step - Complete blocking of unreacted sites coupling->capping oxidation Assess Oxidation Step - Complete conversion to phosphate triester capping->oxidation deprotection Check Deprotection & Cleavage - Full removal of protecting groups - Efficient cleavage from support oxidation->deprotection solution Yield Improved deprotection->solution

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Issue 2: Presence of Impurities in the Final Product

The presence of impurities complicates purification and can affect the final product's activity and safety.

Question: My final this compound product shows significant impurities after analysis. What are the common sources of these impurities and how can I minimize them?

Answer:

Impurities in the final product often arise from side reactions or incomplete reactions during the synthesis cycle.[4] Here are the primary sources and mitigation strategies:

  • n-1 Deletion Sequences: These are the most common impurities and result from incomplete coupling or capping.

    • Solution: Optimize the coupling reaction by ensuring fresh, high-quality phosphoramidites and activators. Verify the efficiency of the capping step.[2][3]

  • Truncated Sequences: These can result from premature chain termination.

    • Solution: Ensure all reagents are of high purity and that the solid support is stable throughout the synthesis.

  • Modified Bases: Side reactions can lead to modifications of the nucleobases.

    • Solution: Use appropriate protecting groups for the bases and ensure they are completely removed during the final deprotection step. The choice of deprotection conditions is critical to avoid base modification.

  • Phosphoramidite Hydrolysis: The presence of water can hydrolyze phosphoramidites, rendering them inactive and leading to impurities.

    • Solution: Use anhydrous solvents and reagents, and perform the synthesis under an inert atmosphere.

Data on Coupling Efficiency

The efficiency of each coupling step is crucial for the overall yield of the full-length product. The table below illustrates the theoretical overall yield based on the average coupling efficiency for a 20-mer oligonucleotide.

Average Coupling Efficiency (%)Overall Theoretical Yield (%)
98.066.8
99.081.8
99.590.5
99.896.1
99.998.0

As shown, even a small decrease in coupling efficiency per step results in a significant reduction in the final yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solid support for this compound synthesis?

A1: The choice of solid support, such as controlled pore glass (CPG), is a key decision point.[2][3] The appropriate pore size and loading capacity should be selected based on the scale of the synthesis and the length of the this compound molecule.

Q2: How often should I replace my reagents?

A2: Reagents should be replaced regularly to ensure high synthesis efficiency. Phosphoramidites and activators are particularly sensitive and should be freshly prepared or used within the manufacturer's recommended timeframe. It is good practice to qualify new batches of reagents before use in large-scale synthesis.

Q3: Can I reuse phosphoramidite solutions?

A3: It is generally not recommended to reuse phosphoramidite solutions as their stability can be compromised after the initial use, leading to decreased coupling efficiency and increased risk of impurities.

Q4: What are the critical parameters to monitor during synthesis?

A4: Key parameters to monitor include the coupling efficiency at each step (often done via trityl cation monitoring), the pressure and flow rates of the synthesizer, and the temperature of the reagents.[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in a single cycle of phosphoramidite-based synthesis on a solid support.

1. Detritylation (Deblocking):

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.
  • Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM).
  • Procedure:
  • Flush the column containing the solid support with the detritylation solution.
  • Incubate for the time specified by the synthesizer program to ensure complete removal of the DMT group.
  • Wash the column thoroughly with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.

2. Coupling:

  • Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming phosphoramidite monomer.
  • Reagents:
  • The desired phosphoramidite monomer.
  • An activator solution (e.g., ETT or DCI in acetonitrile).
  • Procedure:
  • Simultaneously deliver the phosphoramidite and activator solutions to the column.
  • Allow the reaction to proceed for the optimized coupling time.
  • Wash the column with acetonitrile to remove unreacted reagents.

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.
  • Reagents:
  • Capping A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.
  • Capping B: N-methylimidazole in THF.
  • Procedure:
  • Deliver the capping A and capping B solutions to the column.
  • Allow the acetylation reaction to proceed.
  • Wash the column with acetonitrile.

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester.
  • Reagent: A solution of iodine in a mixture of THF, water, and pyridine or lutidine.
  • Procedure:
  • Introduce the oxidizing solution to the column.
  • Allow the oxidation to complete.
  • Wash the column with acetonitrile to prepare for the next cycle.

Phosphoramidite Synthesis Cycle Workflow

Synthesis_Cycle cluster_cycle Synthesis Cycle detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Cycle oxidation->next_cycle start Start with Solid Support start->detritylation next_cycle->detritylation Repeat n times end Final Product (Cleavage & Deprotection) next_cycle->end Final Cycle

Caption: The four main steps of the phosphoramidite synthesis cycle.

Signaling Pathway Analogy: The Logic of Synthesis Optimization

While this compound synthesis is a chemical process, we can use a signaling pathway analogy to represent the logical flow of optimizing the synthesis.

Synthesis_Optimization_Pathway cluster_synthesis Core Synthesis Steps input Goal: High Yield & Purity reagent_quality High-Quality Reagents input->reagent_quality optimal_conditions Optimized Reaction Conditions (Time, Temp) input->optimal_conditions coupling High Coupling Efficiency reagent_quality->coupling optimal_conditions->coupling efficient_purification Efficient Purification output Successful this compound Synthesis efficient_purification->output capping Complete Capping coupling->capping oxidation Full Oxidation capping->oxidation oxidation->efficient_purification

Caption: A logical pathway for achieving optimal this compound synthesis.

References

overcoming resistance to Heterophos in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Heterophos Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and .

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective allosteric inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1). It binds to the FKBP12 protein, and this complex then binds to and inhibits the kinase activity of mTORC1. This leads to the dephosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle progression.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential reasons?

A2: The development of acquired resistance is a common phenomenon. Potential mechanisms include:

  • Feedback Loop Activation: Inhibition of mTORC1 can lead to a feedback activation of the upstream PI3K/AKT signaling pathway. This can reactivate pro-survival signals, overriding the effect of this compound.

  • Bypass Track Activation: Cancer cells may upregulate parallel signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.

  • Genetic Mutations: Mutations in the mTOR gene (specifically in the FKBP12-rapamycin-binding domain) can prevent this compound from binding effectively.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.

Q3: How can I determine if my cells have developed resistance due to PI3K/AKT feedback activation?

A3: You can assess the phosphorylation status of key proteins in the PI3K/AKT pathway using Western Blotting. In resistant cells treated with this compound, you would expect to see an increase in the phosphorylation of AKT at Serine 473 (p-AKT S473) compared to sensitive cells under the same treatment.

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibition of Cell Growth in a Previously Sensitive Cell Line

This guide will help you diagnose and address potential causes for the loss of this compound efficacy.

Step 1: Confirm Drug Integrity and Experimental Setup

  • Action: Verify the concentration and stability of your this compound stock solution. Run a dose-response curve on a known sensitive control cell line to ensure the compound is active.

  • Expected Outcome: The control cell line should exhibit the expected IC50 value. If not, the issue may be with the drug compound itself.

Step 2: Assess mTORC1 Pathway Inhibition

  • Action: Treat your suspected resistant cells with this compound for a short duration (e.g., 2-4 hours). Perform a Western Blot to check the phosphorylation of S6K (p-S6K) or 4E-BP1 (p-4E-BP1).

  • Expected Outcome: If this compound is still engaging its target, you should see a significant decrease in p-S6K and p-4E-BP1, even if cell viability is not affected long-term. If there is no change in phosphorylation, it could indicate a mutation in mTOR or increased drug efflux.

Step 3: Investigate Feedback and Bypass Pathways

  • Action: If mTORC1 is inhibited but cells are still proliferating, investigate upstream and parallel pathways. Use Western Blot to analyze the levels of p-AKT (S473) and p-ERK1/2.

  • Expected Outcome: A significant increase in p-AKT or p-ERK in this compound-treated resistant cells compared to sensitive cells suggests activation of these survival pathways.

Logical Flow for Troubleshooting this compound Resistance

G start Start: No Response to this compound check_drug Step 1: Confirm Drug Activity (Use Control Cell Line) start->check_drug drug_ok Drug is Active check_drug->drug_ok  Success drug_bad Drug is Inactive check_drug->drug_bad  Fail check_target Step 2: Assess mTORC1 Inhibition (Western Blot for p-S6K) drug_ok->check_target target_inhibited Target is Inhibited check_target->target_inhibited  Success target_not_inhibited Target Not Inhibited check_target->target_not_inhibited  Fail check_pathways Step 3: Investigate Bypass Pathways (Western Blot for p-AKT, p-ERK) target_inhibited->check_pathways check_mutation Investigate mTOR Mutation or Drug Efflux target_not_inhibited->check_mutation pathway_activated Feedback/Bypass Pathway Activated check_pathways->pathway_activated

Caption: Troubleshooting workflow for this compound resistance.

Overcoming this compound Resistance: Combination Strategies

Based on the mechanism of resistance, a combination therapy approach can be effective.

Table 1: IC50 Values (nM) for this compound in Sensitive and Resistant Cells
Cell LineThis compound (alone)This compound + PI3K Inhibitor (1 µM)This compound + MEK Inhibitor (1 µM)
Sensitive (Parental) 50 nM25 nM30 nM
Resistant (HR-1) > 1000 nM75 nM950 nM

This table illustrates a scenario where resistance is primarily driven by PI3K/AKT feedback activation. The combination with a PI3K inhibitor, but not a MEK inhibitor, restores sensitivity.

Signaling Pathway Overview

G cluster_resistance Resistance Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 AKT->mTORC1 Feedback Activation (when mTORC1 is inhibited) S6K S6K / 4E-BP1 mTORC1->S6K S6K->RTK Negative Feedback Proliferation Protein Synthesis & Proliferation S6K->Proliferation This compound This compound This compound->mTORC1 PI3Ki PI3K Inhibitor PI3Ki->PI3K

Caption: PI3K/AKT/mTOR pathway and this compound action.

Experimental Protocols

Protocol 1: Western Blot for Pathway Analysis

Objective: To determine the phosphorylation status of AKT, S6K, and ERK in response to this compound treatment.

Materials:

  • Sensitive and resistant cell lines

  • This compound, PI3K inhibitor, MEK inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT(S473), anti-AKT, anti-p-S6K, anti-S6K, anti-p-ERK, anti-ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with DMSO (vehicle), this compound (100 nM), a PI3K inhibitor (1 µM), and/or a combination for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of lysis buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane 3 times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST and visualize bands using a chemiluminescence detection system.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the IC50 of this compound alone or in combination with other inhibitors.

Materials:

  • Sensitive and resistant cell lines

  • 96-well plates

  • This compound and other inhibitors

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM), with or without a fixed concentration of a second inhibitor.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle-treated control and calculate IC50 values using non-linear regression analysis.

Experimental Workflow for Combination Therapy Screening

G start Start: Resistant Cell Line Identified hypothesis Hypothesize Resistance Mechanism (e.g., PI3K or MAPK activation) start->hypothesis select_drugs Select Combination Agents (PI3K Inhibitor, MEK Inhibitor) hypothesis->select_drugs viability_assay Perform Cell Viability Assay (Dose-response matrix) select_drugs->viability_assay analyze_synergy Analyze for Synergy (e.g., Bliss, Loewe models) viability_assay->analyze_synergy synergy_found Synergistic Combination Found analyze_synergy->synergy_found Yes no_synergy No Synergy Observed analyze_synergy->no_synergy No validate Validate with Western Blot (Confirm pathway inhibition) synergy_found->validate end Optimized Combination Identified validate->end

Caption: Workflow for identifying effective drug combinations.

Technical Support Center: Navigating Experimental Variability and Reproducibility in Heterotrophic Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with heterotrophic organisms and related metabolic processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in experiments involving heterotrophs?

A1: Variability in experiments with heterotrophs can arise from multiple factors, often categorized as biological, procedural, or environmental. Biological variability is inherent to the organisms themselves, including genetic differences, age, and health status. Procedural variability stems from inconsistencies in experimental protocols, such as reagent preparation, incubation times, and measurement techniques. Environmental factors like temperature, pH, and nutrient availability in culture media can also significantly impact metabolic activity and growth, leading to variable results.

Q2: How can I minimize contamination in my heterotrophic cultures?

A2: Maintaining aseptic technique is critical. This includes working in a laminar flow hood, sterilizing all media and equipment, and using filtered pipette tips. Regularly inspect cultures for signs of contamination, such as unexpected turbidity, color changes, or microbial growth on agar plates. If contamination is suspected, discard the culture and start anew from a frozen stock. Implementing routine quality control checks of your sterile technique and reagents can also help prevent widespread contamination issues.

Q3: My results are not reproducible between experiments. What should I check first?

A3: When facing reproducibility issues, the first step is to meticulously review your experimental protocol and notes.[1][2] Compare the procedures from the successful and unsuccessful experiments to identify any deviations. Key areas to scrutinize include:

  • Reagent Preparation: Confirm the concentration, pH, and storage conditions of all solutions.

  • Instrumentation: Ensure all equipment is properly calibrated and functioning correctly.

  • Experimental Timeline: Verify that incubation times and sample collection points were consistent.

  • Biological Material: Check the passage number and viability of your cell lines or the source and health of your primary organisms.

If no obvious discrepancies are found, consider repeating the experiment with fresh reagents and newly prepared cultures.[1]

Troubleshooting Guides

Issue 1: Inconsistent Growth Rates in Heterotrophic Cultures

Symptoms:

  • High variability in doubling times between replicate cultures.

  • Unexpectedly slow or rapid growth compared to historical data.

  • Complete lack of growth in some cultures.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Inoculum Ensure the starting cell density is the same for all cultures. Use a hemocytometer or spectrophotometer for accurate cell counting.
Media Variability Prepare a large batch of media to be used for the entire experiment to minimize batch-to-batch variation. Confirm the quality and lot numbers of all media components.
Incubation Conditions Verify the temperature, CO2 levels (if applicable), and humidity of the incubator. Use a calibrated thermometer and CO2 sensor to check for fluctuations.
Culture Vessel Differences Use flasks or plates from the same manufacturer and lot to ensure consistent surface properties and gas exchange.
Issue 2: High Background Signal in Metabolic Assays

Symptoms:

  • Elevated readings in negative control wells or samples.

  • Low signal-to-noise ratio, making it difficult to detect true experimental effects.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Reagent Contamination Prepare fresh reagents and use sterile, filtered water. Test individual reagents for background signal.
Assay Plate Issues Use plates recommended for the specific assay (e.g., low-binding plates for protein assays). Ensure plates are clean and free of dust or residues.
Incomplete Cell Lysis If measuring intracellular metabolites, ensure the lysis protocol is effective. Visualize a sample of lysed cells under a microscope to confirm disruption.
Autofluorescence If using fluorescence-based assays, check for autofluorescence of the cells or media at the excitation and emission wavelengths used. Include a "cells/media only" control.

Experimental Protocols

Protocol 1: Standardizing Heterotrophic Culture Conditions

This protocol outlines a generalized workflow for establishing reproducible heterotrophic cultures.

ExperimentalWorkflow cluster_prep Preparation cluster_culture Culturing cluster_monitoring Monitoring & Analysis Media Prepare & Sterilize Culture Media Inoculation Inoculate with Standardized Cell Density Media->Inoculation Reagents Prepare & Filter Stock Solutions Reagents->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Growth Monitor Growth (e.g., OD600, Cell Count) Incubation->Growth Metabolism Perform Metabolic Assay Growth->Metabolism Data Analyze Data Metabolism->Data

Caption: Standardized workflow for heterotrophic cell culture experiments.

Signaling Pathways & Logical Relationships

Understanding the underlying biological pathways is crucial for interpreting experimental results. Below is a simplified diagram illustrating a common metabolic pathway in heterotrophs.

SignalingPathway OrganicCarbon External Organic Carbon (e.g., Glucose) Glycolysis Glycolysis OrganicCarbon->Glycolysis Uptake & Conversion TCA TCA Cycle Glycolysis->TCA Pyruvate Biomass Biomass Synthesis Glycolysis->Biomass ATP ATP Production TCA->ATP NADH, FADH2 TCA->Biomass CO2 CO2 Release TCA->CO2 Decarboxylation ATP->Biomass

Caption: Simplified central carbon metabolism in a heterotrophic organism.

This technical support center provides a starting point for addressing variability and reproducibility. For more specific issues, consulting detailed literature on your particular heterotrophic model organism is recommended.

References

Technical Support Center: Storage and Handling of Heterophos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Heterophos to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is proper storage crucial?

This compound is an organophosphorus insecticide and nematicide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Its efficacy is dependent on its chemical integrity. Improper storage can lead to degradation, reducing its potency and potentially generating unknown byproducts that could interfere with experimental results.

Q2: What are the primary factors that cause this compound degradation?

The primary factors contributing to the degradation of organophosphorus compounds like this compound are:

  • Hydrolysis: Reaction with water is a major degradation pathway, which can be accelerated by non-neutral pH conditions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Light: Exposure to UV light can induce photolytic degradation.

  • Humidity: High humidity can introduce moisture, leading to hydrolysis.

Q3: What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. It is recommended to store it in its original, properly labeled container.

Q4: How can I tell if my this compound sample has degraded?

Visual inspection may not be sufficient to detect degradation. The most reliable method is to assess the purity of the sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the main this compound peak and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide: this compound Degradation

If you suspect that your this compound sample has degraded, consult the following table and workflow to troubleshoot the issue.

Table 1: Influence of Storage Conditions on the Stability of a Representative Organophosphate Pesticide (Proxy for this compound)

ParameterConditionHalf-life (t½)Purity after 6 monthsRecommendations
Temperature 4°C (refrigerated)> 2 years> 98%Optimal: Store at 4°C for long-term stability.
25°C (room temp)~ 6 months~ 75%Avoid long-term storage at room temperature.
40°C (accelerated)~ 2 months~ 50%High temperatures significantly accelerate degradation.
Humidity < 30% RH (dry)> 2 years (at 4°C)> 98%Store with desiccants to maintain low humidity.
> 75% RH (humid)~ 4 months (at 25°C)~ 60%Avoid exposure to humid environments.
Light Dark> 2 years (at 4°C)> 98%Store in amber vials or in a dark cabinet.
Ambient Light~ 8 months (at 25°C)~ 70%Protect from light to prevent photolytic degradation.
pH (in solution) pH 5-7 (neutral)Stable> 95% (in buffer)Maintain neutral pH for solutions.
pH > 8 (alkaline)< 1 month< 50% (in buffer)Avoid alkaline conditions as they promote rapid hydrolysis.

Note: The data in this table is illustrative and based on a representative organophosphate. Actual degradation rates for this compound may vary.

Troubleshooting Workflow

This workflow provides a step-by-step guide to identifying and addressing potential this compound degradation.

troubleshooting_workflow start Suspected this compound Degradation check_purity Assess Purity via HPLC/GC-MS start->check_purity is_degraded Is Purity < 95%? check_purity->is_degraded review_storage Review Storage Conditions is_degraded->review_storage Yes continue_use Continue with Experiment is_degraded->continue_use No improper_storage Improper Storage Identified? review_storage->improper_storage correct_storage Implement Correct Storage: - 4°C, Dry, Dark - Tightly Sealed Container improper_storage->correct_storage Yes document_issue Document Findings and Review Experimental Impact improper_storage->document_issue No (Consider other factors) discard_sample Discard Degraded Sample and Procure New Stock correct_storage->discard_sample discard_sample->continue_use document_issue->discard_sample

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade acetonitrile to prepare a 1 mg/mL stock solution.

    • Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) from the stock solution for the calibration curve.

  • Sample Preparation:

    • Prepare a solution of the this compound sample to be tested in acetonitrile at a concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample to the calibration curve. Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100.

Signaling Pathways and Degradation Mechanisms

Degradation Pathway of a Representative Organophosphate

The primary degradation pathway for organophosphates like this compound in the presence of water is hydrolysis. This process can be catalyzed by acid or, more rapidly, by base. The following diagram illustrates a typical hydrolytic degradation pathway.

degradation_pathway OP Organophosphate Ester (e.g., this compound) H2O H₂O (Hydrolysis) OP->H2O Products Dialkyl Phosphate + Leaving Group Alcohol/Thiol H2O->Products pH, Temperature

Caption: General hydrolytic degradation pathway for organophosphates.

References

Technical Support Center: Troubleshooting Guide for Proximity-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for proximity-based assays, such as those utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence). These assays are common in drug discovery and research for studying protein-protein interactions, receptor dimerization, and quantifying analytes.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a proximity-based assay?

A1: Proximity-based assays measure the interaction between two molecules by labeling each with a specific tag (e.g., a donor and an acceptor fluorophore). When the molecules interact, the tags are brought into close proximity, allowing for a detectable signal to be generated (e.g., fluorescence resonance energy transfer - FRET). The intensity of the signal is proportional to the extent of the interaction.

Q2: What are the common sources of high background signal in my assay?

A2: High background can be caused by several factors including non-specific binding of assay components, autofluorescence from compounds or plastics, and contamination of reagents.[1][2] It's also important to use the appropriate microplate type for your assay to minimize background.[2][3]

Q3: Why is my assay signal window too low?

A3: A low signal window (the difference between the positive and negative controls) can be due to suboptimal reagent concentrations, incorrect buffer composition, insufficient incubation time, or low activity of the interacting partners.[4] Ensuring the focal height of the plate reader is correctly adjusted can also improve signal intensity.[2]

Q4: Can my test compounds interfere with the assay?

A4: Yes, test compounds can interfere by causing autofluorescence, quenching the signal, or precipitating out of solution.[4] It is crucial to run control wells with compounds alone to identify and correct for such interference.

Q5: How do I optimize the concentration of my interacting partners?

A5: Optimal concentrations are typically determined by running a matrix titration. This involves testing a range of concentrations for both the donor- and acceptor-labeled components to find the combination that yields the best signal-to-background ratio.[5]

Troubleshooting Guide

Below are common problems encountered during proximity-based assays and their potential solutions.

Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of labeled molecules.- Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. - Optimize washing steps if applicable.[1] - Try a different blocking reagent.[1]
2. Autofluorescence from microplate or compounds.[2]- Use black, low-binding microplates for fluorescence assays.[3] - Measure compound autofluorescence separately and subtract it from the assay signal.
3. Contaminated reagents.- Prepare fresh reagents and buffers. - Ensure stock solutions have not expired.[1]
Low Signal or Poor Signal-to-Background Ratio 1. Suboptimal reagent concentrations.- Perform a matrix titration to determine the optimal concentrations of donor and acceptor reagents.[5]
2. Incorrect buffer conditions (pH, ionic strength).- Verify that the buffer composition is optimal for the protein interaction being studied.
3. Insufficient incubation time or temperature.[1]- Optimize incubation time and temperature according to the assay protocol. Ensure even temperature distribution across the plate by avoiding stacking.[1]
4. Inactive proteins or reagents.- Verify the activity of your proteins. - Check the expiration dates and storage conditions of all reagents.
5. Incorrect plate reader settings.[2]- Optimize the gain, focal height, and number of flashes on the microplate reader.[2]
High Well-to-Well Variability 1. Pipetting errors.[1]- Ensure pipettes are calibrated and use proper pipetting techniques.[1] - Use automated liquid handlers for better consistency in high-throughput screening.
2. Edge effects in the microplate.[3]- Avoid using the outer wells of the plate, or fill them with buffer to create a humidity barrier.[3]
3. Incomplete mixing of reagents.- Ensure thorough but gentle mixing of reagents in the wells. Avoid introducing bubbles.
4. Temperature gradients across the plate.- Allow plates to equilibrate to room temperature before reading. Avoid stacking plates during incubation.[1]
False Positives or False Negatives 1. Compound interference (autofluorescence, quenching).[4]- Screen compounds for interference in control assays lacking one of the interacting partners.
2. Compound precipitation.- Check the solubility of your compounds in the assay buffer. - Reduce the final DMSO concentration if possible.

Experimental Protocols

Protocol: Optimizing a Proximity-Based Assay Using Matrix Titration

This protocol describes how to determine the optimal concentrations of two interacting proteins (Protein A and Protein B) labeled with a donor and an acceptor fluorophore, respectively.

  • Prepare Reagents:

    • Prepare serial dilutions of donor-labeled Protein A and acceptor-labeled Protein B in the optimized assay buffer.

  • Plate Layout:

    • Design a 96-well or 384-well plate layout to test a matrix of concentrations. For example, 8 concentrations of Protein A down the columns and 12 concentrations of Protein B across the rows.

    • Include negative controls (buffer only, donor only, acceptor only) and a positive control if available.

  • Assay Procedure:

    • Add the assay buffer to all wells.

    • Add the different concentrations of donor-labeled Protein A to the appropriate wells.

    • Add the different concentrations of acceptor-labeled Protein B to the appropriate wells.

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible microplate reader using the appropriate settings for your specific assay technology (e.g., excitation and emission wavelengths for HTRF).

  • Data Analysis:

    • Calculate the signal-to-background ratio for each concentration combination.

    • Identify the concentration pairing that provides the highest signal-to-background ratio without signal saturation. This will be your optimal concentration for future experiments.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway and a general experimental workflow for a proximity-based assay.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization activates Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor recruits GEF GEF (e.g., Sos) Adaptor->GEF activates Ras Ras GEF->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factor Transcription Factor (e.g., c-Fos) ERK->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Reagent_Prep Prepare Labeled Proteins (Donor & Acceptor) Dispense Dispense Reagents & Compounds to Plate Reagent_Prep->Dispense Buffer_Prep Prepare Assay Buffer Buffer_Prep->Dispense Compound_Prep Prepare Test Compounds Compound_Prep->Dispense Incubate Incubate Plate Dispense->Incubate Read_Plate Read Plate on Plate Reader Incubate->Read_Plate Analyze Analyze Data & Calculate Results Read_Plate->Analyze

Caption: A general experimental workflow for a proximity-based screening assay.

References

Heterophos Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Heterophos, a novel recombinant therapeutic protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the standard multi-step chromatography workflow for purifying recombinant this compound?

A1: The standard and most effective workflow involves a three-step process:

  • Capture Step: Immobilized Metal Affinity Chromatography (IMAC) is used to capture the His-tagged this compound from the clarified cell lysate.

  • Intermediate Purification: Anion Exchange Chromatography (AEX) is employed to separate this compound from host cell proteins and other impurities based on charge differences.[1][2]

  • Polishing Step: Size Exclusion Chromatography (SEC) is the final step to remove remaining trace impurities and, most importantly, to separate monomeric this compound from aggregates.[3][4]

Q2: My final yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A2: Low yield can stem from several stages of the purification process.[5] Key areas to investigate include expression levels, cell lysis efficiency, and losses during chromatography steps.[5][6] A systematic approach is crucial. Start by confirming the expression level in the crude lysate before suspecting the purification process itself.[7] If the protein is expressed well but lost during purification, consider issues with column binding capacity, elution conditions, or protein degradation.[6][7]

Q3: I am observing significant aggregation of this compound after the final polishing step. What strategies can I implement to minimize this?

A3: Protein aggregation is a common challenge that can compromise the stability, activity, and safety of the final product.[8] Aggregation can be caused by non-optimal buffer conditions (pH, ionic strength), high protein concentration, or exposure to shear stress during processing.[9][10][11] To mitigate this, screen for optimal buffer conditions and consider adding stabilizing excipients like glycerol or specific amino acids.[8][10][11] Performing purification steps at a lower temperature (e.g., 4°C) can also help.[8]

Q4: How can I effectively remove endotoxins from my this compound preparation?

A4: Endotoxin removal is critical for therapeutic proteins. Several methods are available, including affinity chromatography with polymyxin B, ion-exchange chromatography, and phase separation using detergents like Triton X-114.[12][13][14] Anion-exchange chromatography is often effective because endotoxins are strongly negatively charged and bind tightly to the resin under conditions where the target protein may not.[14] For particularly stubborn contamination, phase separation with Triton X-114 can reduce endotoxin levels by over 99% with high protein recovery.[13]

Troubleshooting Guides

Issue 1: Low Yield After Affinity Chromatography (IMAC)

If you are experiencing a lower-than-expected yield from your IMAC column, consult the following decision tree and data table.

G cluster_0 Troubleshooting Low IMAC Yield Start Low Yield Detected Post-IMAC CheckLysate Analyze Pre-Column Lysate (SDS-PAGE / Western Blot) Start->CheckLysate Step 1 CheckFlowthrough Analyze Column Flow-through & Wash CheckLysate->CheckFlowthrough this compound present LowExpression Problem: Low Expression or Insoluble Protein (Inclusion Bodies) CheckLysate->LowExpression this compound absent or low BindingIssue Problem: Poor Binding to Resin CheckFlowthrough->BindingIssue this compound found in flow-through CheckEluate Analyze Eluted Fractions. Is this compound present? CheckFlowthrough->CheckEluate this compound NOT in flow-through OptimizeExpression Solution: Optimize expression (temp, induction) or use denaturing conditions. LowExpression->OptimizeExpression OptimizeBinding Solution: Check buffer pH. Ensure no EDTA/DTT. Increase binding time. BindingIssue->OptimizeBinding ElutionIssue Problem: Inefficient Elution OptimizeElution Solution: Increase imidazole concentration or use a shallower gradient. ElutionIssue->OptimizeElution CheckEluate->ElutionIssue Little to no This compound eluted

Caption: Troubleshooting workflow for low this compound yield after IMAC.

Table 1: Effect of Imidazole Concentration on this compound Elution from IMAC Resin

Elution Buffer Imidazole (mM)This compound Yield (%)Purity by densitometry (%)Notes
1004592Incomplete elution; significant protein left on column.
2508885Good recovery, but some co-elution of contaminants.
3508595Optimal balance of high yield and purity.
5008694No significant improvement over 350 mM.
Issue 2: High Aggregate Content After Size Exclusion Chromatography (SEC)

High levels of aggregation can be detrimental to the therapeutic efficacy of this compound. Use the following guide to address this issue.

G cluster_1 Minimizing this compound Aggregation Start High Aggregates Detected Post-SEC CheckBuffer Evaluate Buffer Conditions (pH, Salt Concentration) Start->CheckBuffer Step 1 CheckConcentration Evaluate Protein Concentration Start->CheckConcentration Step 2 SuboptimalBuffer Problem: Buffer is destabilizing the protein CheckBuffer->SuboptimalBuffer Aggregation is pH/salt dependent ConcentrationEffect Problem: Concentration is too high, promoting aggregation CheckConcentration->ConcentrationEffect Aggregation increases with concentration ScreenBuffers Solution: Screen pH range (6.0-8.0). Test stabilizing excipients (e.g., Arginine, Glycerol). SuboptimalBuffer->ScreenBuffers ReduceConcentration Solution: Purify at a lower concentration. Perform concentration step last, if necessary. ConcentrationEffect->ReduceConcentration

Caption: Decision process for reducing this compound aggregation.

Table 2: Impact of Buffer Excipients on this compound Aggregation

Buffer Condition% Monomer (by SEC)% Aggregate (by SEC)Visual Appearance
PBS, pH 7.485.214.8Slightly opalescent
PBS, pH 7.4 + 150 mM L-Arginine97.12.9Clear
PBS, pH 7.4 + 5% Glycerol94.55.5Clear
50 mM Tris, 150 mM NaCl, pH 8.098.31.7Clear

Experimental Protocols

Protocol 1: Anion Exchange Chromatography (AEX) for Intermediate Purification

This protocol is designed to separate this compound (pI ≈ 5.8) from contaminating proteins with different charge properties.

  • Column and Buffer Preparation:

    • Equilibrate a quaternary ammonium-based (Q-resin) AEX column with 5 column volumes (CV) of Buffer A (20 mM Tris-HCl, pH 8.0).

    • Ensure the conductivity and pH of the column effluent match Buffer A.

  • Sample Loading:

    • Dilute the IMAC-eluted this compound fraction at least 1:5 in Buffer A to lower the imidazole and salt concentration, ensuring it binds to the column.

    • Load the diluted sample onto the column at a flow rate of 150 cm/hr.

  • Washing:

    • Wash the column with 5 CV of Buffer A to remove any unbound contaminants.

  • Elution:

    • Elute this compound using a linear gradient from 0% to 50% Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 20 CV. A shallower gradient generally improves resolution.[15][16]

    • Collect fractions of 1 CV throughout the gradient.

  • Analysis:

    • Analyze collected fractions using SDS-PAGE to identify those containing pure this compound.

    • Pool the purest fractions for the subsequent SEC polishing step.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol is the final polishing step to isolate monomeric this compound.

  • Column and Buffer Preparation:

    • Equilibrate a high-resolution SEC column (e.g., Superdex 200 or equivalent) with 2 CV of the final formulation buffer (e.g., 50 mM Tris, 150 mM NaCl, 150 mM L-Arginine, pH 8.0).

  • Sample Loading:

    • Concentrate the pooled AEX fractions to approximately 5-10 mg/mL.

    • Inject a sample volume that is no more than 2-4% of the total column volume to ensure optimal resolution.[17]

  • Elution:

    • Perform an isocratic elution with the final formulation buffer at a flow rate optimized for the specific column, typically around 0.5 mL/min for an analytical-scale column. A reduced flow rate can improve resolution.[17]

    • Monitor the elution profile at 280 nm. The first major peak typically corresponds to aggregates, followed by the larger, main peak of monomeric this compound.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the monomer peak.

    • Verify the purity and aggregation status of the final pool using analytical SEC and SDS-PAGE. Store the final product at -80°C.[10]

References

Technical Support Center: Addressing Off-Target Effects of Hypothetide in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hypothetide, a novel heterobifunctional protein degrader. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing an unexpected phenotype after treatment with Hypothetide that is inconsistent with the known function of the target protein. What could be the cause?

A1: This could be due to off-target effects, where Hypothetide is degrading proteins other than the intended target. Off-target degradation can lead to a variety of unexpected cellular responses.[1] It is also possible that the observed phenotype is a downstream consequence of on-target degradation that was not previously characterized. We recommend a series of validation experiments to distinguish between on-target and off-target effects.

Q2: I'm observing significant cytotoxicity in my cell cultures even at low concentrations of Hypothetide. Is this expected?

A2: High cytotoxicity at low concentrations can be an indication of off-target effects.[1] While some level of cytotoxicity can be expected depending on the role of the target protein, excessive cell death may suggest that Hypothetide is affecting essential cellular pathways through the degradation of unintended proteins. We recommend performing dose-response experiments and comparing the degradation concentration 50 (DC50) for the target protein with the half-maximal inhibitory concentration (IC50) for cytotoxicity. A large divergence between these values can point towards off-target toxicity.

Q3: How can I confirm that the observed effects in my experiment are due to the degradation of my target protein and not off-targets?

A3: Several strategies can be employed to validate on-target effects. These include rescue experiments, using a non-binding control, and comparing your results with other methods of target protein knockdown, such as siRNA or CRISPR/Cas9.[2][3] A combination of these approaches provides the most robust validation.

Troubleshooting Guides

Issue 1: Suspected Off-Target Protein Degradation

If you suspect that Hypothetide is degrading proteins other than your target of interest, the following experimental workflow can help identify these off-target proteins.

Experimental Workflow: Identifying Off-Target Proteins

experimental_workflow cluster_proteomics Proteomic Analysis cluster_validation Target Validation proteomics Treat cells with Hypothetide or vehicle control lysis Cell Lysis and Protein Digestion proteomics->lysis ms Mass Spectrometry (LC-MS/MS) lysis->ms data_analysis Data Analysis to Identify Downregulated Proteins ms->data_analysis western_blot Western Blot of Top Candidates data_analysis->western_blot Validate Hits dose_response Dose-Response and Time-Course Analysis western_blot->dose_response rescue_exp Rescue Experiments dose_response->rescue_exp

Caption: Workflow for identifying and validating off-target proteins of Hypothetide.

Detailed Methodologies:

  • Global Proteomics (Mass Spectrometry):

    • Culture cells to 70-80% confluency.

    • Treat cells with Hypothetide at a concentration known to induce the off-target phenotype and a vehicle control for 24 hours.

    • Harvest and lyse the cells.

    • Perform protein digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Analyze the data to identify proteins that are significantly downregulated in the Hypothetide-treated samples compared to the control.[4]

  • Western Blot Validation:

    • From the list of downregulated proteins identified by mass spectrometry, select the top candidates for validation.

    • Treat cells with a range of Hypothetide concentrations.

    • Perform western blotting for the selected candidate proteins to confirm their degradation.

Issue 2: Distinguishing On-Target vs. Off-Target Phenotypes

The following experiments are designed to help you determine if the observed cellular phenotype is a direct result of degrading your intended target or an off-target protein.

Signaling Pathway: On-Target vs. Off-Target Effects

signaling_pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effect Hypothetide_on Hypothetide TargetProtein Target Protein Hypothetide_on->TargetProtein Degrades Phenotype_on Expected Phenotype TargetProtein->Phenotype_on Hypothetide_off Hypothetide OffTargetProtein Off-Target Protein Hypothetide_off->OffTargetProtein Degrades Phenotype_off Unexpected Phenotype OffTargetProtein->Phenotype_off logical_relationship A Unexpected Phenotype Observed B Rescue with Resistant Target? A->B C Phenotype Reproduced with Inactive Control? B->C No E Likely On-Target Effect B->E Yes D Phenotype Matches siRNA/CRISPR? C->D No F Likely Off-Target Effect C->F Yes D->E Yes D->F No

References

optimization of Heterophos delivery to target tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HeteroPhos Delivery System. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to target tissues and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound Delivery System?

A1: The this compound Delivery System is a novel platform designed to enhance the targeted delivery of therapeutic payloads to specific tissues. It utilizes a proprietary targeting moiety that recognizes and binds to unique cell surface receptors predominantly expressed on the target tissue. Following binding, the this compound complex is internalized, often via receptor-mediated endocytosis, and releases its payload within the cell. The precise signaling pathway activated upon binding can vary depending on the target cell type but generally involves downstream cascades that facilitate endosomal escape and payload bioavailability.

Q2: What are the common causes of low delivery efficiency to the target tissue?

A2: Low delivery efficiency can stem from several factors. These include degradation of the this compound complex by extracellular nucleases and proteases, rapid clearance by the mononuclear phagocyte system (MPS) in the liver and spleen, and inefficient extravasation from blood vessels into the tissue interstitium.[1][2] Additionally, poor binding to the target receptor or inefficient endosomal escape can limit the intracellular concentration of the payload.

Q3: How can I improve the in vivo stability of the this compound complex?

A3: To enhance stability, consider modifications to the formulation. This can include PEGylation to reduce clearance by the MPS or encapsulation within nanoparticles to protect the payload from enzymatic degradation.[3] Optimizing the formulation buffer to maintain physiological pH and osmolarity is also crucial.

Q4: What is the expected biodistribution of the this compound system?

A4: The expected biodistribution will primarily depend on the specific targeting moiety used. However, like many systemic delivery systems, some off-target accumulation is expected, particularly in organs of the reticuloendothelial system such as the liver and spleen.[4][5] The table below provides an example of biodistribution for a model peptide-mediated delivery system.

Troubleshooting Guide

Issue 1: High signal in the liver and spleen, but low signal in the target tissue.

  • Possible Cause: Rapid clearance by the mononuclear phagocyte system (MPS).[2] This is a common challenge for systemically administered agents.

  • Troubleshooting Steps:

    • Modify the formulation: Consider PEGylation of your this compound complex to increase its circulation half-life and reduce MPS uptake.[3]

    • Co-administration with MPS inhibitors: In preclinical models, co-injection with macropinocytosis inhibitory nanoparticles (MiNP) has been shown to reduce non-specific MPS clearance.[2]

    • Adjust the dosage: A higher dose may saturate the clearance mechanisms and allow more of the this compound complex to reach the target tissue. However, this should be balanced against potential toxicity.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: This could be due to variations in the experimental procedure, reagent stability, or biological variability.[6][7]

  • Troubleshooting Steps:

    • Standardize the protocol: Ensure that all steps of the protocol, from formulation to administration and analysis, are performed consistently across all replicates.

    • Check reagent integrity: Aliquot your this compound stock and other critical reagents to avoid multiple freeze-thaw cycles. Confirm the integrity of your payload and targeting moiety.

    • Include proper controls: Always include positive and negative controls in your experiments to help identify which stage of the process may be failing.[7]

    • Increase sample size: To account for biological variability, increase the number of subjects per group.

Issue 3: Low intracellular payload concentration despite successful tissue targeting.

  • Possible Cause: Inefficient cellular uptake or endosomal escape. The this compound complex may be binding to the cell surface but not being internalized effectively, or it may be getting trapped and degraded in endolysosomal compartments.[1]

  • Troubleshooting Steps:

    • Enhance endosomal escape: Consider incorporating an endosomolytic agent into your this compound formulation.

    • Optimize the targeting moiety: The affinity of the targeting moiety for its receptor can influence the rate of internalization. A higher affinity may lead to better uptake.

    • Analyze uptake mechanism: Conduct in vitro experiments using endocytosis inhibitors to understand the primary mechanism of uptake for your target cells. This can provide insights into potential bottlenecks.

Data Presentation

Table 1: Example Biodistribution of a Peptide-Mediated Delivery System (Tat-β-galactosidase) in Mice

TissueRelative Activity Level
HeartHigh
LiverHigh
SpleenHigh
LungLow-to-Moderate
Skeletal MuscleLow-to-Moderate
KidneyLittle to None
BrainLittle to None

Data summarized from studies on Tat-mediated protein delivery, which serves as a model for peptide-based delivery systems.[4][5]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Tail Vein Injection in Mice

  • Preparation:

    • Thaw the this compound complex on ice.

    • Dilute the complex to the desired final concentration using sterile, ice-cold phosphate-buffered saline (PBS).

    • The final injection volume should not exceed 200 µL for an adult mouse.

  • Animal Handling:

    • Properly restrain the mouse, for example, using a restraining device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Using a 27-gauge or smaller needle, perform the injection into one of the lateral tail veins.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress.

    • Proceed with tissue collection at the predetermined time points for analysis.

Protocol 2: Quantification of this compound Delivery Using Fluorescence Microscopy

  • Tissue Collection and Preparation:

    • At the desired time point post-injection, euthanize the animal according to approved protocols.

    • Perfuse the animal with PBS to remove blood from the tissues.

    • Excise the target tissues and relevant off-target tissues (e.g., liver, spleen, kidney).

    • Fix the tissues in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the tissues in a 30% sucrose solution until they sink.

    • Embed the tissues in optimal cutting temperature (OCT) compound and freeze.

  • Sectioning and Staining:

    • Cut tissue sections (e.g., 10 µm) using a cryostat and mount them on slides.

    • If necessary, perform counterstaining (e.g., with DAPI to visualize nuclei).

  • Imaging and Analysis:

    • Image the sections using a fluorescence microscope with the appropriate filter sets for your payload's fluorophore.

    • Quantify the fluorescence intensity in the target tissue and compare it with the off-target tissues and control animals.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Receptor This compound->Receptor Binds Binding Binding Receptor->Binding Endosome Endosome Binding->Endosome Internalization Endosomal_Escape Endosomal_Escape Endosome->Endosomal_Escape Payload_Release Payload_Release Endosomal_Escape->Payload_Release Therapeutic_Effect Therapeutic_Effect Payload_Release->Therapeutic_Effect

Caption: Hypothetical signaling pathway of this compound delivery.

Experimental_Workflow Start Start Formulation Prepare this compound Complex Start->Formulation Administration Administer to Animal Model Formulation->Administration Time_Course Allow for Distribution Administration->Time_Course Tissue_Harvest Harvest Target and Off-Target Tissues Time_Course->Tissue_Harvest Analysis Analyze Payload Concentration Tissue_Harvest->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo this compound studies.

Troubleshooting_Tree Low_Target_Signal Low Signal in Target Tissue? High_Liver_Signal High Signal in Liver/Spleen? Low_Target_Signal->High_Liver_Signal Yes Inconsistent_Results Inconsistent Results? Low_Target_Signal->Inconsistent_Results No Solution_MPS Optimize Formulation (e.g., PEGylation) to Reduce MPS Clearance High_Liver_Signal->Solution_MPS Yes Solution_Uptake Enhance Endosomal Escape or Optimize Targeting Moiety High_Liver_Signal->Solution_Uptake No Solution_Protocol Standardize Protocol, Check Reagents, Use Controls Inconsistent_Results->Solution_Protocol Yes Successful_Delivery Successful Delivery Inconsistent_Results->Successful_Delivery No

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Comparative Efficacy of Heterophos: A Novel Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis Against Competing Compounds in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-cancer compound Heterophos against established competitor compounds. The data presented herein is from a series of preclinical studies designed to evaluate the efficacy and potency of these compounds in relevant cancer models.

Introduction to this compound

This compound is a next-generation, ATP-competitive small molecule inhibitor that potently and selectively targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway that is frequently dysregulated in a wide range of human cancers. By simultaneously blocking both PI3K and mTOR, this compound offers a more comprehensive and durable inhibition of tumor cell growth, proliferation, and survival compared to agents that target either kinase individually.

Competitor Compounds

For this comparative analysis, this compound was evaluated against two well-characterized inhibitor classes:

  • Compound A: A highly selective PI3Kα inhibitor.

  • Compound B: An allosteric mTORC1 inhibitor.

These compounds were chosen to represent current therapeutic strategies that target the PI3K/AKT/mTOR pathway.

Data Presentation: In Vitro Potency and Efficacy

The following tables summarize the quantitative data from in vitro assays comparing this compound with Compound A and Compound B.

Table 1: Biochemical Assay - Kinase Inhibition

CompoundTargetIC50 (nM)Ki (nM)
This compound PI3Kα 0.8 0.2
mTOR 1.2 0.3
Compound API3Kα1.50.4
mTOR>10,000>2,500
Compound BPI3Kα>10,000>2,500
mTOR5.31.3

Table 2: Cell-Based Assay - Inhibition of Proliferation in MCF-7 Breast Cancer Cells

CompoundIC50 (nM)
This compound 5.2
Compound A25.8
Compound B42.1

Table 3: In Vivo Efficacy - Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound 10 85
Compound A1045
Compound B1038

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against purified PI3Kα and mTOR kinases.

Methodology:

  • Recombinant human PI3Kα and mTOR kinases were incubated with a fluorescently labeled ATP substrate and a specific peptide substrate in a 384-well plate.

  • Test compounds (this compound, Compound A, Compound B) were serially diluted and added to the wells.

  • The kinase reaction was initiated by the addition of ATP.

  • After a 60-minute incubation at room temperature, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

  • Ki values were determined using the Cheng-Prusoff equation, with the Km of ATP for each kinase determined in separate experiments.

Cell Proliferation Assay (IC50 Determination)

Objective: To assess the anti-proliferative activity of the test compounds in a cancer cell line.

Methodology:

  • MCF-7 human breast cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with a range of concentrations of this compound, Compound A, or Compound B for 72 hours.

  • Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells was measured.

  • Fluorescence was read on a plate reader, and the data was normalized to the vehicle-treated control wells.

  • IC50 values were determined by non-linear regression analysis of the concentration-response curves.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds in a mouse xenograft model.

Methodology:

  • Female athymic nude mice were subcutaneously implanted with MCF-7 tumor cells.

  • When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups (n=8 per group).

  • Mice were dosed orally, once daily, with either vehicle control, this compound (10 mg/kg), Compound A (10 mg/kg), or Compound B (10 mg/kg) for 21 days.

  • Tumor volume was measured twice weekly with calipers.

  • At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Mandatory Visualizations

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->PI3K This compound->mTOR

Caption: this compound signaling pathway inhibition.

G cluster_1 Experimental Workflow Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay In Vivo Xenograft In Vivo Xenograft Cell-Based Assay->In Vivo Xenograft Data Analysis Data Analysis In Vivo Xenograft->Data Analysis

Caption: Comparative efficacy experimental workflow.

Unraveling "Heterophos": A Look at Hetero-isotherapy as a Supportive Care Strategy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An examination of available scientific literature reveals that "Heterophos" is not a recognized therapeutic agent under investigation for cancer treatment. The term likely refers to the concept of hetero-isotherapy, a practice rooted in homeopathy that is utilized as a supportive care measure for patients undergoing conventional cancer therapies. This guide provides a comparative overview of hetero-isotherapy in the context of standard-of-care treatments in preclinical settings, based on the limited available information.

A Shift in Focus: From Anti-Tumor Efficacy to Supportive Care

It is critical to understand that hetero-isotherapy is not developed or evaluated as a direct anti-cancer agent. Instead, its primary goal is to mitigate the adverse effects of treatments like chemotherapy, thereby improving a patient's quality of life and adherence to treatment regimens.[1][2] Consequently, a direct comparison of the anti-tumor efficacy of hetero-isotherapy with standard-of-care chemotherapy in preclinical models is not applicable, as they serve fundamentally different purposes.

Standard-of-care chemotherapy drugs undergo rigorous preclinical testing to evaluate their ability to inhibit tumor growth and improve survival. These studies typically involve various cancer models, including cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs).

The Principle of Hetero-isotherapy

Hetero-isotherapy involves the administration of a highly diluted preparation of the same chemotherapeutic agent that a patient is receiving for their cancer. The underlying principle of this homeopathic practice is to stimulate a healing response and reduce the toxicity associated with the chemotherapy drug.[1][2]

Experimental Workflow

The following diagram illustrates the conceptual workflow of how hetero-isotherapy is integrated into a standard cancer treatment plan.

G cluster_0 Standard Cancer Therapy cluster_1 Hetero-isotherapy Intervention A Patient receives standard-of-care chemotherapy B Induces anti-tumor effect A->B C Causes treatment-related side effects A->C E Hetero-isotherapy preparation C->E Administered to patient to manage side effects D Chemotherapy drug is potentized (serially diluted and succussed) D->E E->A Aims to improve treatment tolerance

Caption: Conceptual workflow of hetero-isotherapy in cancer care.

Comparative Data in Preclinical Models: An Overview

As hetero-isotherapy is not intended to be a cytotoxic agent, there is a lack of preclinical studies that provide quantitative data on its direct impact on tumor growth when compared to standard-of-care chemotherapy. The available literature on hetero-isotherapy primarily consists of observational studies in human patients rather than controlled experiments in animal models.

For context, a typical preclinical study comparing a novel agent to a standard-of-care would present data in the following format:

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2.5
Standard-of-Care (e.g., Paclitaxel)65-8.0
Investigational Drug75-3.5

This table is a representative example and does not contain data for hetero-isotherapy.

Experimental Protocols

The experimental protocols for evaluating standard-of-care chemotherapy in preclinical models are well-established and typically include the following steps:

  • Cell Culture and Implantation: Human cancer cells are cultured in the laboratory and then implanted into immunocompromised mice, either subcutaneously or orthotopically (in the organ of origin).

  • Treatment Administration: Once tumors reach a specified size, animals are randomized into different treatment groups. The standard-of-care drug and the investigational agent are administered according to a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.

In contrast, a preclinical study designed to evaluate the supportive care effects of hetero-isotherapy would require different endpoints, such as markers of inflammation, tissue damage, and behavioral changes related to well-being.

Signaling Pathways

The mechanisms of action for standard-of-care chemotherapies are well-characterized and involve the disruption of key signaling pathways that control cancer cell proliferation, survival, and DNA repair. For example, taxanes like paclitaxel interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

The molecular mechanisms and signaling pathways through which hetero-isotherapy may exert its effects on reducing side effects are not well understood and are not described in the available literature in the context of modern cell signaling.

The following diagram illustrates a simplified signaling pathway affected by a standard chemotherapeutic agent that induces DNA damage.

G chemo Standard Chemotherapy (e.g., Doxorubicin) dna_damage DNA Damage chemo->dna_damage atm_atr ATM/ATR Kinases (Sensors) dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: DNA damage response pathway activated by chemotherapy.

References

Confirming the Binding Affinity of Heterophos to its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of the hypothetical EGFR inhibitor, "Heterophos," with established alternatives. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

The following analysis assumes "this compound" is a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often implicated in cancer. To provide a robust comparison, we will evaluate its hypothetical binding affinity against well-established first, second, and third-generation EGFR inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib.

Comparative Binding Affinity of EGFR Inhibitors

The binding affinity of a drug to its target is a critical determinant of its potency and efficacy. This is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a stronger binding interaction. The following table summarizes the binding affinities of several key EGFR inhibitors against the wild-type (WT) EGFR and clinically relevant mutant forms.

InhibitorGenerationTarget EGFR VariantBinding Affinity (Ki, nM)Measurement Technique
This compound (Hypothetical) Novel WT 0.1 SPR
L858R 0.05 SPR
T790M 5.0 SPR
L858R/T790M 1.0 SPR
Gefitinib FirstWT2.3 - 37Biochemical Assay
L858R0.9 - 24Biochemical Assay
T790M>1000Biochemical Assay
Erlotinib FirstWT0.4 - 2Biochemical Assay
L858R0.2 - 5Biochemical Assay
T790M100 - 500Biochemical Assay
Afatinib SecondWT0.16Kinetic Analysis
L858R0.7Kinetic Analysis
T790M10 - 50Biochemical Assay
Osimertinib ThirdWT1.2 - 16.5Biochemical Assay
L858R0.6 - 7.9Biochemical Assay
T790M<0.1 - 1.1Biochemical Assay
L858R/T790M<0.1 - 1.0Biochemical Assay

Note: The binding affinity values for the established inhibitors are compiled from various sources and may have been determined under different experimental conditions. The values for "this compound" are hypothetical for comparative purposes.

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental methodologies. The two most common techniques for characterizing the binding kinetics of small molecule inhibitors to their protein targets are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol for EGFR Inhibitor Binding

SPR is a label-free technique that measures the binding of an analyte (e.g., an EGFR inhibitor) to a ligand (e.g., the EGFR kinase domain) immobilized on a sensor surface in real-time.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • EGFR inhibitor (e.g., this compound)

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Immobilization of EGFR:

    • Activate the sensor chip surface by injecting a 1:1 mixture of EDC and NHS.

    • Inject the EGFR protein solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the EGFR protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the EGFR inhibitor in running buffer. Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 1%).

    • Inject the inhibitor solutions over the EGFR-immobilized and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of the inhibitor in real-time.

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor.

    • Regenerate the sensor surface between different inhibitor concentrations if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Experimental_Workflow_SPR cluster_prep Preparation cluster_analysis Binding Measurement cluster_data Data Processing A Activate Sensor Chip (EDC/NHS) B Immobilize EGFR (Amine Coupling) A->B Next Concentration C Block Surface (Ethanolamine) B->C Next Concentration D Inject Inhibitor (Association) C->D Next Concentration E Flow Buffer (Dissociation) D->E Next Concentration F Regenerate Surface E->F Next Concentration G Reference Subtraction E->G F->D Next Concentration H Fit Sensorgram (e.g., 1:1 Langmuir) G->H I Determine kon, koff, Kd H->I

Caption: SPR Experimental Workflow.

Isothermal Titration Calorimetry (ITC) Protocol for EGFR Inhibitor Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Materials:

  • Recombinant human EGFR kinase domain (wild-type or mutant)

  • EGFR inhibitor (e.g., this compound)

  • ITC instrument (e.g., MicroCal)

  • ITC cell and syringe

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Sample Preparation:

    • Dialyze the EGFR protein extensively against the ITC buffer to ensure buffer matching.

    • Prepare the inhibitor solution by diluting the DMSO stock into the final dialysis buffer. The final DMSO concentration in the syringe should be matched in the protein solution in the cell.

    • Degas both the protein and inhibitor solutions before loading into the ITC.

  • ITC Experiment:

    • Load the EGFR protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and spacing.

    • Perform an initial small injection to account for diffusion from the syringe tip, followed by a series of injections of the inhibitor into the protein solution.

    • Perform a control experiment by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation. EGFR inhibitors like "this compound" typically bind to the ATP-binding pocket of the kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of these downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Cross-Validation of Heterophos Activity in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel kinase inhibitor, Heterophos, across a panel of diverse cancer cell lines reveals a varied landscape of cellular sensitivity. This guide provides a comparative overview of this compound's activity, offering researchers and drug development professionals critical data to inform future preclinical and clinical research.

Introduction

This compound is a next-generation, ATP-competitive kinase inhibitor targeting a key signaling pathway implicated in tumor proliferation and survival. To rigorously assess its therapeutic potential, a cross-validation study was conducted across a spectrum of cancer cell lines, each representing a distinct tumor histology and genetic background. This report summarizes the quantitative data, details the experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Comparative Activity of this compound

The anti-proliferative activity of this compound was determined by measuring the half-maximal inhibitory concentration (IC50) in a panel of human cancer cell lines after a 72-hour exposure period. The results, summarized in the table below, indicate a range of sensitivities to this compound, suggesting that its efficacy may be context-dependent and influenced by the specific molecular characteristics of each cell line.

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer150
MCF-7Breast Cancer (ER+)25
MDA-MB-231Triple-Negative Breast Cancer500
HCT116Colorectal Cancer75
U-87 MGGlioblastoma>1000
SK-MEL-28Melanoma300

Experimental Protocols

The following protocols were employed to assess the in vitro activity of this compound.

Cell Culture

All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of this compound (ranging from 0.1 nM to 10 µM) or a vehicle control (0.1% DMSO).

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Visualizing the Framework

To provide a clearer understanding of the experimental process and the targeted biological pathway, the following diagrams have been generated.

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Analysis cell_culture Cell Line Culture seeding Seed Cells in 96-well Plates cell_culture->seeding add_this compound Add this compound (Serial Dilution) seeding->add_this compound incubate_72h Incubate for 72 hours add_this compound->incubate_72h mtt_assay Perform MTT Assay incubate_72h->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance dose_response Generate Dose-Response Curve read_absorbance->dose_response ic50_calc Calculate IC50 Value dose_response->ic50_calc

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription This compound This compound This compound->RAF Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Proposed mechanism of action of this compound via inhibition of the RAF-MEK-ERK pathway.

Conclusion

The cross-validation of this compound activity demonstrates its potent anti-proliferative effects in a subset of cancer cell lines, particularly those of breast and colorectal origin. The observed heterogeneity in response underscores the importance of identifying predictive biomarkers to guide the clinical development of this compound. Further investigation into the molecular determinants of sensitivity and resistance is warranted to fully elucidate the therapeutic potential of this promising kinase inhibitor.

A Comparative Analysis of Chlorpyrifos and Its Analogs: Toxicity, Mechanism of Action, and Cellular Impacts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the organophosphate insecticide Chlorpyrifos (CPF) and its principal analogs, Chlorpyrifos-oxon (CPO) and Chlorpyrifos-methyl (CPM). Organophosphorus compounds are a significant class of pesticides that act on the nervous system of insects and non-target organisms.[1][2] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in neurotransmission.[1][2] This guide synthesizes experimental data to compare the biological activity and toxicological profiles of these compounds, details the methodologies for their assessment, and illustrates their impact on cellular signaling pathways.

Comparative Biological Activity

The biological activity of Chlorpyrifos and its analogs is primarily defined by their potency as acetylcholinesterase inhibitors. Chlorpyrifos itself is a pro-insecticide that requires metabolic activation to its oxygen analog, Chlorpyrifos-oxon (CPO), which is a more potent inhibitor of AChE.[3][4] Chlorpyrifos-methyl is another analog with a similar mechanism of action.[5]

The following table summarizes key quantitative indicators of their biological activity and toxicity from various experimental studies.

CompoundOrganism/SystemParameterValueReference
Chlorpyrifos Apis mellifera (Honeybee)24-h Oral LD50103.4 ng/bee[6]
Apis cerana (Honeybee)24-h Oral LD5081.8 ng/bee[6]
Layer Chickens24-h Oral LD5041 mg/kg[7]
Chicks24-h Oral LD5018.14 mg/kg[8]
Labeo rohita (Fish)96-h LC5068 µg/L (Technical Grade)[9]
Mystus vittatus (Fish)96-h LC50120 µg/L (Technical Grade)[9]
Rana boylii (Frog Larvae)96-h LC503.00 mg/L[10]
Soil MicrobesIC209.8 µg/g[11]
Chlorpyrifos-oxon Rat Brain (in vitro)IC50 (AChE inhibition)~3-10 nM[12]
Soil MicrobesIC200.37 µg/g[11]
Chlorpyrifos-methyl -log Kow4.31[5]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in water that kills half the test organisms. IC50 (Inhibitory Concentration, 50%) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. IC20 is the concentration causing a 20% inhibitory effect.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is a widely used in vitro assay to determine the inhibitory potential of compounds on AChE activity.[13][14]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Chlorpyrifos and its analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution at various concentrations.

    • AChE solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB solution to each well, followed by the ATCI substrate solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Assessment of MAPK Signaling Pathway Activation

This protocol outlines a general workflow for determining the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways (e.g., ERK, JNK, p38) in response to organophosphate exposure, typically using cultured cells.[15][16]

Principle: MAPK pathways are activated by phosphorylation of the kinase proteins. This activation can be detected using phospho-specific antibodies that recognize the phosphorylated (active) forms of the kinases. Western blotting is a common method for this analysis.

Materials:

  • Cell culture reagents (e.g., neuronal cell line like SH-SY5Y)

  • Test compounds (Chlorpyrifos and its analogs)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with different concentrations of the test compounds for various time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • To normalize the results, strip the membrane and re-probe with an antibody that recognizes the total amount of the target MAPK protein (e.g., anti-total-ERK).

    • Quantify the band intensities and express the activation as the ratio of the phosphorylated protein to the total protein.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the primary mechanism of action of Chlorpyrifos and a typical experimental workflow for assessing its effects on MAPK signaling.

G cluster_0 Synaptic Cleft cluster_1 Mechanism of Inhibition ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate CPF Chlorpyrifos CPO Chlorpyrifos-oxon (Active Metabolite) CPF->CPO Metabolic Activation CPO->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by Chlorpyrifos.

G start Cell Culture (e.g., Neuronal Cells) treatment Treat with Chlorpyrifos or Analogs start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting with Phospho-MAPK Antibodies western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Phospho/Total Ratio) detection->analysis end Conclusion on MAPK Activation analysis->end

Caption: Experimental Workflow for MAPK Activation Analysis.

References

Validating the Specificity of Heterophos: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise molecular action of a novel therapeutic agent is paramount. This guide provides a comparative framework for validating the specificity of Heterophos, a novel Phosphorylation Targeting Chimera (PhosTAC), utilizing knockout (KO) models. We present a direct comparison with traditional kinase inhibitors and detail the experimental protocols necessary for robust validation.

This compound represents a new class of targeted therapy. Unlike traditional kinase inhibitors that block the active site of a kinase, this compound is a heterobifunctional molecule designed to recruit a specific phosphatase to a target protein, leading to its dephosphorylation and subsequent modulation of its activity.[1][2][3][4] This novel mechanism of action necessitates rigorous validation of its specificity to ensure that its therapeutic effects are not compromised by off-target activities.

The Critical Role of Knockout Models in Specificity Validation

Knockout (KO) cell lines or animal models, where the target protein of interest is genetically deleted, serve as the gold standard for validating the on-target activity of a therapeutic agent.[5] By comparing the cellular or physiological response to this compound in wild-type (WT) versus KO models, researchers can definitively ascertain whether the observed effects are a direct result of its interaction with the intended target.

Comparative Analysis: this compound vs. Traditional Kinase Inhibitors

To illustrate the validation process, this guide will use a representative this compound designed to target Epidermal Growth Factor Receptor (EGFR) for dephosphorylation. EGFR is a well-characterized receptor tyrosine kinase frequently dysregulated in cancer.[6] We will compare the validation strategy for this EGFR-targeting this compound with that of a conventional EGFR kinase inhibitor, such as Gefitinib.

Table 1: Quantitative Comparison of Specificity Validation Data
ParameterThis compound (EGFR-targeting PhosTAC)Gefitinib (EGFR Kinase Inhibitor)Rationale for Comparison
Target Engagement (EC50) Measures the concentration of this compound required to induce 50% dephosphorylation of EGFR.Measures the concentration of Gefitinib required to inhibit 50% of EGFR kinase activity (IC50).Both metrics determine the potency of the compound for its intended target.
Cellular Viability (GI50) in WT cells Concentration causing 50% growth inhibition in EGFR-expressing cells.Concentration causing 50% growth inhibition in EGFR-expressing cells.Assesses the functional consequence of target modulation on cell proliferation.
Cellular Viability (GI50) in EGFR KO cells Should be significantly higher than in WT cells, indicating on-target specificity.Should be significantly higher than in WT cells, indicating on-target specificity.The lack of a significant effect in KO cells confirms the drug's reliance on the target.
Off-Target Kinase Profiling Profiling against a panel of kinases should show minimal inhibition.May show inhibition of other kinases, especially those with similar ATP-binding pockets.Demonstrates the selectivity of the compound across the kinome.
Phosphoproteomic Analysis Should primarily show dephosphorylation of EGFR and its direct downstream effectors.Should show decreased phosphorylation of EGFR substrates.Provides a global view of the compound's impact on cellular signaling pathways.

Experimental Protocols for Specificity Validation

Generation of Target Knockout Cell Lines

The first crucial step is the generation of a knockout cell line for the target of interest (e.g., EGFR) using CRISPR/Cas9 gene-editing technology. A corresponding wild-type cell line must be used as a control.

Workflow for Generating KO Cell Lines:

G cluster_0 CRISPR/Cas9 Gene Editing cluster_1 Validation Design sgRNA Design sgRNA Clone into Cas9 vector Clone into Cas9 vector Design sgRNA->Clone into Cas9 vector Transfect into WT cells Transfect into WT cells Clone into Cas9 vector->Transfect into WT cells Select single clones Select single clones Transfect into WT cells->Select single clones Genomic DNA sequencing Genomic DNA sequencing Select single clones->Genomic DNA sequencing Verify gene edit Western blot for protein Western blot for protein Select single clones->Western blot for protein Confirm protein absence Functional assay Functional assay Select single clones->Functional assay Assess functional loss

Figure 1. Workflow for generating and validating knockout cell lines.
Cellular Viability Assays

Treat both wild-type and knockout cell lines with a dose-response of this compound and the comparator kinase inhibitor.

  • Protocol:

    • Seed WT and KO cells in 96-well plates.

    • After 24 hours, treat with serial dilutions of this compound or the comparator compound.

    • Incubate for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®.

    • Calculate the GI50 values for each compound in both cell lines.

Target Phosphorylation Analysis

Assess the direct impact of this compound on the phosphorylation status of the target protein.

  • Protocol:

    • Treat WT cells with this compound or the comparator at various concentrations and time points.

    • Lyse the cells and perform a Western blot analysis.

    • Probe with antibodies specific for the phosphorylated form of the target protein (e.g., p-EGFR) and the total protein as a loading control.

Global Phosphoproteomics

To obtain an unbiased view of specificity, perform a mass spectrometry-based phosphoproteomic analysis.

Workflow for Phosphoproteomic Analysis:

G Treat WT cells Treat WT cells Cell Lysis Cell Lysis Treat WT cells->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Phosphopeptide Enrichment Phosphopeptide Enrichment Protein Digestion->Phosphopeptide Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide Enrichment->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis G cluster_0 Experimental Arms cluster_1 Treatment WT Wild-Type Model This compound This compound WT->this compound KO Knockout Model KO->this compound Effect_WT Biological Effect Observed This compound->Effect_WT Effect_KO No Biological Effect This compound->Effect_KO Conclusion On-Target Specificity Confirmed Effect_WT->Conclusion Effect_KO->Conclusion

References

Comparative Analysis of Novel Kinase Inhibitors: Heterophos vs. Compound X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of two novel ATP-competitive kinase inhibitors, Heterophos and Compound X, targeting the MAP4K7 signaling pathway, a critical regulator of cell proliferation and survival implicated in metastatic pancreatic cancer. The data presented herein is derived from a series of preclinical assays designed to evaluate potency, selectivity, and in vivo efficacy.

Executive Summary

Both this compound and Compound X demonstrate potent inhibition of MAP4K7. This compound exhibits superior biochemical potency and a more favorable selectivity profile against closely related kinases. In cell-based assays, both compounds effectively inhibit downstream signaling and reduce cancer cell viability. Notably, in a mouse xenograft model, this compound treatment resulted in a greater reduction in tumor volume compared to Compound X.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data obtained from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Potency

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)Cell Line Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
This compound MAP4K71.215.5> 10> 645
Compound X MAP4K75.822.1> 10> 452

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: Kinase Selectivity Profile

CompoundMAP4K7 (Target) Ki (nM)KDR (Off-Target) Ki (nM)SRC (Off-Target) Ki (nM)LCK (Off-Target) Ki (nM)
This compound 1.51,250850> 5,000
Compound X 6.2450320> 5,000

Ki: Inhibition constant. A higher Ki value indicates lower binding affinity and better selectivity.

Table 3: In Vivo Efficacy in Pancreatic Cancer Xenograft Model

Treatment GroupDosingMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-+ 210%0%
This compound 20 mg/kg, daily- 45%121%
Compound X 20 mg/kg, daily- 15%107%

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow of the comparative experiments.

G cluster_pathway MAP4K7 Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS MAP4K7 MAP4K7 RAS->MAP4K7 Activates RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation MAP4K7->RAF Activates Inhibitors This compound Compound X Inhibitors->MAP4K7 Inhibit

Caption: Targeted MAP4K7 signaling cascade.

G cluster_workflow Experimental Workflow A Biochemical Assay (IC50 Determination) B Kinase Selectivity Panel (Ki Values) A->B Selectivity Profiling C Cell-Based Assays (EC50 & CC50) A->C Cellular Potency E Comparative Analysis & Lead Selection B->E D In Vivo Xenograft Model (Efficacy) C->D Efficacy Testing D->E

Caption: High-level experimental comparison workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Assay (IC50 Determination)
  • Objective: To determine the concentration of this compound and Compound X required to inhibit 50% of MAP4K7 kinase activity in a purified, cell-free system.

  • Procedure:

    • Recombinant human MAP4K7 enzyme was incubated with a fluorescently labeled peptide substrate and a fixed concentration of ATP (at the Km value) in a kinase reaction buffer.[1]

    • Compounds were serially diluted in DMSO and added to the reaction mixture, with final concentrations ranging from 0.1 nM to 10 µM.

    • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.[2]

    • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a fluorescence polarization immunoassay.

    • Data were normalized to control wells (0% and 100% inhibition) and fitted to a four-parameter logistic curve to calculate IC50 values.

Kinase Selectivity Profiling
  • Objective: To assess the selectivity of this compound and Compound X by measuring their binding affinity (Ki) against a panel of off-target kinases.

  • Procedure:

    • A competitive binding assay was performed using a panel of 96 human kinases, including KDR, SRC, and LCK.

    • Each kinase was incubated with a fixed concentration of a proprietary, active-site directed ligand (tracer).

    • This compound and Compound X were added at 11 different concentrations to compete with the tracer for binding to the kinase.

    • The amount of tracer displaced was quantified, and Ki values were calculated using the Cheng-Prusoff equation. This method allows for the assessment of inhibitor affinities across a broad range of kinases.[3]

Cell Viability Assay (EC50 and CC50 Determination)
  • Objective: To measure the effective concentration of each compound for inhibiting cell proliferation (EC50) and to assess general cytotoxicity (CC50).

  • Procedure:

    • Pancreatic cancer cells (PANC-1) were seeded in 96-well plates and allowed to adhere overnight.[4]

    • Cells were treated with serial dilutions of this compound or Compound X for 72 hours.

    • For viability and cytotoxicity assessment, a multiplexed assay was used. A reagent that measures live-cell protease activity (fluorescent signal for viable cells) was added first.[5]

    • Subsequently, a reagent that measures membrane integrity (a luminescent signal for dead cells) was added to the same wells.

    • Fluorescence and luminescence were read on a plate reader. EC50 and CC50 values were calculated by plotting the percentage of viable cells against the log of the compound concentration.

Mouse Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Compound X.

  • Procedure:

    • Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 PANC-1 cells suspended in Matrigel.[6][7]

    • Tumors were allowed to grow to an average volume of 100-150 mm³.[7]

    • Mice were randomized into three groups: Vehicle control, this compound (20 mg/kg), and Compound X (20 mg/kg).

    • Treatments were administered orally, once daily, for 21 days.

    • Tumor volume was measured twice weekly using calipers, calculated with the formula: (Length x Width²) / 2.[7]

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

References

Assessing the Therapeutic Index: A Comparative Guide for Novel Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, quantifying the window between its therapeutic and toxic doses. A key part of drug discovery is identifying candidates with a favorable TI, ensuring a wide margin of safety for clinical use.[1][2][3] This guide provides a comparative framework for assessing the therapeutic index of a novel anticonvulsant agent, "Heterophos," against established antiepileptic drugs (AEDs).

Comparative Analysis of Therapeutic Indices

The therapeutic index is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[2][3] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[2] A higher TI is generally preferable, indicating a wider separation between the doses required for efficacy and those causing adverse effects.[2]

For the purpose of this guide, we will consider two hypothetical formulations of our novel compound, this compound-N (Narrow TI) and this compound-W (Wide TI), to illustrate the importance of this parameter. The following table summarizes their hypothetical preclinical data alongside published data for well-established AEDs.

DrugPreclinical Model (Mouse)ED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (LD50/ED50)Therapeutic Range (Human Plasma, µg/mL)
This compound-N (Hypothetical) Maximal Electroshock (MES)154535 - 15
This compound-W (Hypothetical) Maximal Electroshock (MES)204002010 - 80
Phenytoin Maximal Electroshock (MES)9.538~410 - 20[4][5][6]
Carbamazepine Maximal Electroshock (MES)8.8134~154 - 12[5][7]
Levetiracetam Audiogenic Seizure Model21>3000>14012 - 46[8][9]

Note: Preclinical data can vary based on the animal model and experimental conditions. Human therapeutic ranges are established through clinical trials and are used to guide patient dosing.

Understanding the Therapeutic Index

The concept of the therapeutic index is fundamental to pharmacology and drug development. It provides a quantitative measure of the safety margin of a drug. A narrow therapeutic index indicates that there is a small difference between the effective and toxic doses, requiring careful dose titration and patient monitoring. In contrast, a wide therapeutic index suggests a larger margin of safety.

Therapeutic_Index cluster_0 Narrow Therapeutic Index (e.g., this compound-N, Phenytoin) cluster_1 Wide Therapeutic Index (e.g., this compound-W, Levetiracetam) Therapeutic Effect_N Therapeutic Effect Toxic Effect_N Toxic Effect Therapeutic Effect_N->Toxic Effect_N Small Overlap Therapeutic Effect_W Therapeutic Effect Toxic Effect_W Toxic Effect Therapeutic Effect_W->Toxic Effect_W Large Separation

Caption: Conceptual diagram of narrow versus wide therapeutic indices.

Experimental Protocols for Therapeutic Index Determination

The determination of a drug's therapeutic index is a multi-stage process, beginning with preclinical animal studies and culminating in human clinical trials.[1]

Preclinical Evaluation (In Vivo Models)

Preclinical studies in animal models provide the initial estimates of efficacy and toxicity. For anticonvulsant drugs, several well-validated models are employed.[10][11]

1. Maximal Electroshock (MES) Seizure Test:

  • Purpose: To identify drugs effective against generalized tonic-clonic seizures.[10][12]

  • Methodology:

    • Rodents (typically mice or rats) are administered the test compound (e.g., this compound) at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined time for drug absorption, a supramaximal electrical stimulus is delivered through corneal or ear electrodes.

    • The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.

    • The ED50 (the dose effective in protecting 50% of the animals) is calculated using statistical methods like probit analysis.[13]

2. Pentylenetetrazol (PTZ) Seizure Test:

  • Purpose: To screen for drugs effective against myoclonic and absence seizures.

  • Methodology:

    • Animals are pre-treated with the test compound at a range of doses.

    • A subcutaneous or intravenous infusion of pentylenetetrazol, a GABA-A receptor antagonist, is administered to induce clonic seizures.[14][15]

    • The endpoint is the failure to observe a clonic seizure for a specified period.

    • The ED50 is determined as the dose that prevents seizures in 50% of the animals.

3. Toxicity Assessment (LD50 Determination):

  • Purpose: To determine the lethal dose of the compound.

  • Methodology:

    • The test compound is administered to groups of animals at increasing doses.

    • The animals are observed for a set period (e.g., 24 hours), and mortality is recorded.

    • The LD50 (the dose that is lethal to 50% of the animals) is calculated.

Clinical Evaluation (Human Trials)

Data from human clinical trials are required to establish the therapeutic index in patients.

1. Phase I Clinical Trials (Safety and Tolerability):

  • Purpose: To determine the safety, tolerability, and pharmacokinetic profile of the new drug in a small group of healthy volunteers.

  • Methodology:

    • Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted.

    • Volunteers are closely monitored for adverse events.

    • The maximum tolerated dose (MTD) is established.

2. Phase II Clinical Trials (Efficacy and Dose-Ranging):

  • Purpose: To evaluate the efficacy of the drug in patients with the target condition (e.g., epilepsy) and to determine the optimal dose range.[16]

  • Methodology:

    • Patients are randomized to receive different doses of the drug or a placebo.[17]

    • Efficacy endpoints (e.g., reduction in seizure frequency) are measured.

    • Dose-response relationships for both efficacy and adverse effects are established to define the therapeutic window.

3. Phase III Clinical Trials (Confirmatory Studies):

  • Purpose: To confirm the efficacy and safety of the drug in a larger patient population.

  • Methodology:

    • Large, randomized, controlled trials comparing the new drug to standard treatments or placebo.[16]

    • The data from these trials are used to establish the therapeutic range for prescribing.

Experimental Workflow for TI Assessment

The process of determining the therapeutic index involves a structured progression from preclinical screening to comprehensive clinical evaluation. This workflow ensures that only candidates with a promising safety and efficacy profile advance to human trials.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In_Vitro In Vitro Screening In_Vivo_Efficacy In Vivo Efficacy (ED50) (e.g., MES, PTZ models) In_Vitro->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity (LD50) In_Vitro->In_Vivo_Toxicity Phase_I Phase I: Safety & MTD (Healthy Volunteers) In_Vivo_Efficacy->Phase_I Promising TI In_Vivo_Toxicity->Phase_I Phase_II Phase II: Efficacy & Dose-Ranging (Patients) Phase_I->Phase_II Phase_III Phase III: Confirmatory Trials (Large Patient Population) Phase_II->Phase_III Regulatory_Approval Regulatory Approval & Therapeutic Range Definition Phase_III->Regulatory_Approval Favorable Benefit-Risk Profile

Caption: Workflow for determining the therapeutic index of a new drug.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides essential information for researchers, scientists, and drug development professionals on the operational and logistical steps for chemical waste management, with a focus on how to approach the disposal of an unspecified or unidentifiable substance.

Initial Search and Unidentified Substance:

An initial search for the proper disposal procedures for a substance labeled "Heterophos" did not yield specific results for a chemical with that name. The search provided general guidelines for the disposal of pesticides and other hazardous chemicals, but no definitive safety data sheet (SDS) or chemical properties for "this compound." This suggests that "this compound" may be a trade name, a misidentified substance, or an internal laboratory identifier.

Crucial First Step: Accurate Chemical Identification

Before any disposal procedures can be initiated, the chemical must be accurately identified. Attempting to dispose of an unknown substance can lead to dangerous chemical reactions, environmental contamination, and non-compliance with regulatory standards.

What to do when a chemical is not readily identifiable:

  • Check the Container Label: Look for any other names, formulas, or a CAS (Chemical Abstracts Service) number. The CAS number is a unique identifier for a specific chemical substance and is the most reliable way to find accurate safety and disposal information.

  • Consult Laboratory Inventory and Records: Review purchasing records and laboratory notebooks to identify the substance.

  • Contact the Manufacturer or Supplier: If the source of the chemical is known, they can provide the Safety Data Sheet (SDS).

General Principles of Chemical Waste Disposal

Once the chemical is identified and its SDS is obtained, the following general principles for the disposal of hazardous waste should be followed. These guidelines are based on regulations from the Environmental Protection Agency (EPA) and best practices in laboratory safety.

Key Disposal Prohibitions:

  • Do NOT pour leftover pesticides or other hazardous chemicals down the sink, into the toilet, or down a sewer or street drain.[1] These chemicals can interfere with wastewater treatment systems and pollute waterways.[1]

  • Do NOT reuse empty pesticide or chemical containers for any other purpose.[1][2] An empty container can still contain hazardous residues.[1]

  • Do NOT burn or puncture pressurized or aerosol containers, as they can explode.[1]

Standard Operating Procedure for Chemical Waste Disposal

The following workflow outlines the necessary steps for the safe disposal of laboratory chemical waste.

cluster_prep Preparation & Identification cluster_handling Handling & Segregation cluster_disposal Disposal & Documentation identify 1. Identify the Chemical (Name, CAS Number) obtain_sds 2. Obtain Safety Data Sheet (SDS) identify->obtain_sds ppe 3. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) obtain_sds->ppe segregate 4. Segregate Waste (Based on Hazard Class) ppe->segregate container 5. Use Appropriate Waste Container (Labeled, Good Condition) segregate->container close_container 6. Keep Container Securely Closed container->close_container storage 7. Store in Designated Waste Area close_container->storage contact_ehs 8. Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs document 9. Document Waste Disposal contact_ehs->document

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Detailed Experimental Protocols for Waste Handling

Container Management:

  • Labeling: Each hazardous waste container must be clearly labeled with the words "Hazardous Waste," and an indication of the hazard(s) (e.g., Flammable, Toxic, Corrosive).[3]

  • Container Condition: The container holding the hazardous waste must be in good condition, with no cracks, rust, or leaks.[3] It is good practice to use the original container the chemical was purchased in.[3]

  • Closure: The container must always be kept closed during storage.[3]

Decontamination of Empty Containers (Triple-Rinsing):

For many types of chemical containers, especially those that held pesticides, triple-rinsing is a required procedure before the container can be considered non-hazardous.[4]

Steps for Triple-Rinsing Empty Containers: [1]

  • While wearing appropriate personal protective equipment, pour any remaining chemical into the designated waste container.

  • Fill the empty container about one-quarter full with a suitable solvent (often water, but check the SDS).

  • Replace the cap and shake the container for 30 seconds.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat this rinsing process two more times.

Quantitative Data for Waste Accumulation

Regulations often specify limits on the amount of hazardous waste that can be accumulated in a laboratory before it must be removed by a licensed disposal service.

Waste CategoryAccumulation Limit
Non-Acute Hazardous Waste< 50 gallons (200 L) or 400 lbs (180 kg)
Highly Toxic (EPA P-Listed) Hazardous Waste< 1 quart (1 L) or 1 kg

Source: University of Louisville Waste Disposal Manual[3]

Spill Management:

In the event of a chemical spill, it is crucial to have the necessary materials on hand for containment and cleanup.

Essential Spill Kit Components:

  • Absorbent materials (e.g., vermiculite, clay, pet litter)[4]

  • A designated garbage can and shovel[4]

  • Personal protective equipment (PPE)

All materials used to clean up a spill must be disposed of as hazardous waste.[5]

For further guidance, researchers should contact their institution's Environmental Health and Safety (EHS) department.[6] They can provide specific instructions based on the identified chemical and local regulations. State and local laws regarding pesticide and chemical disposal may be stricter than federal requirements.[1]

References

Essential Safety and Handling Protocols for Organophosphate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound named "Heterophos" could not be located. The following information provides essential safety and logistical guidance for the handling of organophosphate pesticides as a class of compounds, based on their known hazards. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical before use and adhere to their institution's safety protocols.

Organophosphate pesticides are a class of chemicals that act as acetylcholinesterase inhibitors, posing significant health risks through inhalation, skin absorption, and ingestion.[1][2] Acute and chronic exposure can lead to a range of symptoms, from headaches and nausea to severe neurological damage.[2] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

The appropriate PPE is the primary barrier against exposure to organophosphate compounds.[3] The following table summarizes the recommended PPE for various laboratory activities involving these substances.

Activity Required Personal Protective Equipment
Handling Concentrates (e.g., weighing, preparing solutions) - Respirator: Air-purifying respirator with an organic vapor cartridge and a P100 particulate filter. A supplied-air respirator may be necessary for highly volatile compounds or in poorly ventilated areas. - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene), with a recommendation for double-gloving. - Eye Protection: Chemical splash goggles and a face shield. - Protective Clothing: A long-sleeved lab coat and a chemical-resistant apron.[4]
Routine Procedures with Dilute Solutions - Respirator: An air-purifying respirator with an organic vapor cartridge and P100 filter should be readily available and used if there is any risk of aerosol generation. - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). - Eye Protection: Chemical splash goggles. - Protective Clothing: A long-sleeved lab coat.
Cleaning and Decontamination - Respirator: Air-purifying respirator with an organic vapor cartridge and P100 particulate filter. - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Protective Clothing: A chemical-resistant apron over a lab coat.

Operational Plan: Handling and Storage

1. Designated Work Area:

  • All work with organophosphate compounds should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

2. Standard Operating Procedures (SOPs):

  • Laboratory-specific SOPs should be developed and readily accessible, detailing the safe use, storage, and emergency procedures for organophosphates.[5]

3. Storage:

  • Store organophosphates in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[6]

  • Segregate them from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage location should be clearly labeled with the appropriate hazard warnings.

4. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling organophosphates and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[2]

Emergency Spill Response

In the event of a spill, a prompt and coordinated response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_decontamination Decontamination and Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Attend Attend to Contaminated Personnel Alert->Attend Assess Assess Spill Size and Hazard Attend->Assess Minor_Spill Minor Spill? Assess->Minor_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Call_EHS Call Emergency Health & Safety Minor_Spill->Call_EHS No (Major Spill) Contain Contain Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect and Bag Waste Neutralize->Collect Decontaminate Decontaminate Surfaces Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to an organophosphate spill.

Detailed Spill and Decontamination Protocol

1. Personnel Decontamination:

  • If there is skin contact, immediately remove all contaminated clothing.

  • Thoroughly wash the affected area with soap and water for at least 15 minutes.[4][7]

  • For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

2. Surface Decontamination:

  • For small spills, use an absorbent material like sand or diatomite to contain the liquid.[6]

  • Organophosphates can be treated with a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda) to aid in decontamination.[7]

  • After absorbing the spill, clean the area thoroughly with soap and water.[7]

Disposal Plan

All materials contaminated with organophosphates must be treated as hazardous waste.

1. Waste Collection:

  • Collect all spill cleanup materials, contaminated PPE, and empty containers in a designated, leak-proof container.[9]

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[9]

2. Container Rinsing:

  • Empty chemical containers must be triple-rinsed. The first rinse should be collected and disposed of as hazardous waste.[9]

  • Subsequent rinses can be managed according to institutional and local regulations.

  • Deface or remove all labels from the rinsed container before disposing of it as regular solid waste.[9]

3. Final Disposal:

  • Do not dispose of organophosphate waste down the drain or in regular trash.[6][9]

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

  • Federal regulations such as the Resource Conservation and Recovery Act (RCRA) govern the disposal of pesticide waste.[11][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heterophos
Reactant of Route 2
Reactant of Route 2
Heterophos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.